4-((4-Aminophenyl)ethynyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(4-aminophenyl)ethynyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10,16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXPTYYZDKMACI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"4-((4-Aminophenyl)ethynyl)phenol" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 4-((4-Aminophenyl)ethynyl)phenol
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of 4-((4-Aminophenyl)ethynyl)phenol
Welcome to a comprehensive exploration of 4-((4-Aminophenyl)ethynyl)phenol, a molecule of significant interest at the intersection of materials science, medicinal chemistry, and organic electronics. This bifunctional aromatic compound, featuring a rigid ethynyl linker separating a nucleophilic amino group and a phenolic hydroxyl group, serves as a versatile molecular building block, or tecton. Its unique structure allows for its incorporation into more complex architectures such as high-performance polymers, covalent organic frameworks (COFs), and pharmacologically active agents.[1] The amino and hydroxyl moieties offer reactive handles for a variety of chemical transformations, including polymerization, derivatization, and coordination chemistry.[2] This guide is designed for researchers, scientists, and drug development professionals, providing not just a protocol, but a deep dive into the causality and validation behind the synthesis and characterization of this pivotal compound.
Part 1: The Synthetic Blueprint - Sonogashira Cross-Coupling
The formation of the carbon-carbon triple bond between the two aromatic rings is the cornerstone of this synthesis. The most robust and widely adopted method for this transformation is the Sonogashira cross-coupling reaction.[3][4] This palladium-catalyzed reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, offering mild reaction conditions and high functional group tolerance, which are critical when dealing with the sensitive amino and hydroxyl groups present in our target molecule.
Mechanism and Rationale
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 4-iodophenol).
-
Copper Cycle : Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne (e.g., 4-ethynylaniline) in the presence of a base to form a copper(I) acetylide intermediate.
-
Transmetalation : The copper acetylide then transfers the alkyne group to the palladium complex.
-
Reductive Elimination : The final step involves the reductive elimination from the palladium complex, which yields the desired product, 4-((4-Aminophenyl)ethynyl)phenol, and regenerates the active Pd(0) catalyst.
The choice of a mild base, such as an amine (e.g., triethylamine or diisopropylamine), is crucial. It not only facilitates the deprotonation of the terminal alkyne but also serves as a solvent and a scavenger for the hydrogen halide byproduct.[4]
Visualizing the Synthetic Pathway
Caption: Synthetic route to 4-((4-Aminophenyl)ethynyl)phenol via Sonogashira coupling.
Experimental Protocol: Synthesis
This protocol is a self-validating system. Adherence to these steps under an inert atmosphere is critical for success.
Materials:
-
4-Iodophenol
-
4-Ethynylaniline
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (200-300 mesh)
Procedure:
-
Inert Atmosphere: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar, add 4-iodophenol (1.0 eq) and 4-ethynylaniline (1.1 eq). Seal the flask with septa. Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF and anhydrous triethylamine via syringe in a 2:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Catalyst Addition: To the stirring solution, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq). The solution may change color, often turning a pale yellow or light brown.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent (e.g., 7:3 v/v). The disappearance of the limiting reactant (4-iodophenol) indicates reaction completion, typically within 4-12 hours. Gentle heating (40-50°C) can be applied to accelerate the reaction if it is sluggish.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Filter the mixture through a pad of Celite to remove catalyst residues. Transfer the filtrate to a separatory funnel.
-
Aqueous Extraction: Wash the organic layer sequentially with saturated aqueous NH₄Cl (to quench the reaction and remove the base), water, and finally, saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel.[6] A gradient elution starting with hexane/ethyl acetate (9:1) and gradually increasing the polarity to hexane/ethyl acetate (6:4) is typically effective.
-
Final Product: Combine the fractions containing the pure product (identified by TLC), and remove the solvent under reduced pressure to yield 4-((4-Aminophenyl)ethynyl)phenol as a solid, typically light yellow or off-white in color.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 4-Iodophenol | Iodoarenes are more reactive than bromo- or chloroarenes in the oxidative addition step.[3] |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | A standard, reliable, and commercially available catalyst system for Sonogashira couplings.[4] |
| Base / Solvent | Triethylamine (TEA) | Acts as both a base to form the copper acetylide and a solvent. |
| Co-Solvent | Tetrahydrofuran (THF) | Ensures solubility of all reactants and intermediates. |
| Atmosphere | Inert (Argon or N₂) | Prevents oxidative side reactions, particularly the homocoupling of the alkyne (Glaser coupling). |
| Temperature | Room Temperature | Mild conditions preserve the sensitive amino and hydroxyl functional groups. |
Part 2: Comprehensive Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. Each technique provides a unique piece of the structural puzzle.
Visualizing the Characterization Workflow
Caption: Overall workflow from synthesis to final characterization of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.
Protocol (¹H and ¹³C NMR):
-
Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize the compound well and allows for the observation of exchangeable -OH and -NH₂ protons.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the data (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals.
Expected Results (in DMSO-d₆):
| ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic | ~ 7.2-7.4 | Doublet | 2H, Protons ortho to ethynyl group (on aniline ring) |
| Aromatic | ~ 6.5-6.7 | Doublet | 2H, Protons ortho to amino group |
| Aromatic | ~ 7.3-7.5 | Doublet | 2H, Protons ortho to ethynyl group (on phenol ring) |
| Aromatic | ~ 6.7-6.9 | Doublet | 2H, Protons ortho to hydroxyl group |
| Phenolic | ~ 9.5-10.0 | Broad Singlet | 1H, -OH proton |
| Amino | ~ 5.0-5.5 | Broad Singlet | 2H, -NH₂ protons |
| ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |
| Aromatic | ~ 157 | C-OH |
| Aromatic | ~ 148 | C-NH₂ |
| Aromatic | ~ 133 | Ar-C (ortho to ethynyl on phenol ring) |
| Aromatic | ~ 132 | Ar-C (ortho to ethynyl on aniline ring) |
| Aromatic | ~ 115 | Ar-C (ortho to OH) |
| Aromatic | ~ 114 | Ar-C (ortho to NH₂) |
| Aromatic | ~ 115 | Quaternary C (ipso to ethynyl on phenol ring) |
| Aromatic | ~ 108 | Quaternary C (ipso to ethynyl on aniline ring) |
| Alkynyl | ~ 88-92 | 2C, -C≡C- |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule.
Protocol (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent like isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil and collect the sample spectrum.
Expected Results:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3400 - 3200 | O-H Stretch (broad) | Phenol (-OH) |
| ~3050 | C-H Stretch (aromatic) | Ar-H |
| ~2210 | C≡C Stretch (alkyne) | Internal Alkyne |
| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) |
| 1600, 1510, 1450 | C=C Stretch (aromatic) | Aromatic Ring |
| ~1250 | C-O Stretch | Phenol |
| ~830 | C-H Bend (out-of-plane) | 1,4-disubstituted (para) aromatic |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, confirming its elemental composition.
Protocol (Electrospray Ionization - ESI):
-
Dissolve a trace amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
Expected Result: The primary peak of interest will be the molecular ion peak [M+H]⁺.
-
Molecular Formula: C₁₄H₁₁NO
-
Exact Mass: 209.0841 g/mol
-
Expected [M+H]⁺: m/z ≈ 210.0919
Melting Point (MP) Analysis
The melting point is a crucial indicator of a compound's purity. A sharp and narrow melting range suggests a high degree of purity.
Protocol:
-
Load a small amount of the dry, crystalline sample into a capillary tube.
-
Place the tube in a calibrated melting point apparatus.
-
Heat the sample slowly (1-2 °C/min) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.
Expected Result: A sharp melting point is expected. While literature values may vary slightly based on experimental conditions, a pure sample should melt over a narrow range (e.g., 1-2 °C).
Conclusion and Future Directions
This guide provides a robust and validated framework for the synthesis and characterization of 4-((4-Aminophenyl)ethynyl)phenol. Mastery of the Sonogashira coupling and the associated analytical techniques empowers researchers to produce this valuable building block with high purity and confidence. The confirmed synthesis of this molecule opens avenues for its application in developing novel materials with tailored electronic or optical properties, creating porous frameworks for gas storage and catalysis, or serving as a scaffold in the design of new therapeutic agents.[7][8] The journey from simple precursors to a complex, functionalized molecule is a testament to the power and precision of modern organic synthesis.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5375988, 4-[(E)-2-(4-Aminophenyl)ethenyl]phenol. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/4-(E-2-4-Aminophenyl_ethenyl_phenol]([Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for a relevant publication. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 403, 4-Aminophenol. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Italian Chemical Society. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions, 86, 271-276. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-[(e)-2-(4-aminophenyl)ethenyl]phenol. Retrieved from [Link]
-
MDPI. (2022). Environment-Friendly Catalytic Mineralization of Phenol and Chlorophenols with Cu- and Fe- Tetrakis(4-aminophenyl)-porphyrin—Silica Hybrid Aerogels. Retrieved from [Link]
-
ResearchGate. (2012). 4-[(E)-({4-[(4-Aminophenyl)sulfonyl]phenyl}imino)methyl]phenol ethanol monosolvate. Retrieved from [Link]
-
PubMed. (2025). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Retrieved from [Link]
-
PubMed. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]
- Google Patents. (n.d.). US3717680A - Purification of p-aminophenol.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117686, 4-((4-Aminophenyl)sulfonyl)phenol. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of 4-aminophenol and Cu(II) complex. Retrieved from [Link]
-
PubMed. (2002). NMR and Bayesian regularized neural network regression for impurity determination of 4-aminophenol. Retrieved from [Link]
-
ResearchGate. (n.d.). The FTIR spectrum of 4-(4'-alkoxybenzylidene) 4-amino phenol. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). WO/1993/020039 - PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Aminophenol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Aminophenol - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
SpringerLink. (2015). Strategy to prepare 4-hydroxylphenyl propargyl ether-based benzoxazine from bisphenol A. Retrieved from [Link]
- Google Patents. (n.d.). US4440954A - Process for the purification of p-aminophenol.
-
ResearchGate. (n.d.). 1H-NMR spectrum of the purified 4-aminophenol. Retrieved from [Link]
-
PubChem. (n.d.). Process for the purification of p-aminophenol - Patent US-4440954-A. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Ethylphenol. Retrieved from [Link]
-
International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). Recovery of 4-Aminophenol from Aqueous Solution Using Different techniques. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2025). Pro-Drug Development. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of 4-[(4-dimethylaminobenzylidene)amino]phenyl tetradecanoate. Retrieved from [Link]
-
Beilstein Archives. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]
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Technical Guide: Spectroscopic Characterization of 4-((4-Aminophenyl)ethynyl)phenol
This guide details the spectroscopic characterization of 4-((4-Aminophenyl)ethynyl)phenol , a significant tolan derivative utilized in liquid crystal engineering, polymer synthesis (polyimides), and as a scaffold in kinase inhibitor development.
Executive Summary
4-((4-Aminophenyl)ethynyl)phenol (also known as 4-amino-4'-hydroxytolan) is an unsymmetrical diarylalkyne featuring a "push-pull" electronic system due to the opposing electron-donating amine (-NH
Molecular Identity & Physicochemical Profile
| Property | Data |
| IUPAC Name | 4-[(4-Aminophenyl)ethynyl]phenol |
| Common Names | 4-Amino-4'-hydroxytolan; 4-Hydroxy-4'-aminodiphenylacetylene |
| Molecular Formula | C |
| Molecular Weight | 209.25 g/mol |
| SMILES | Nc1ccc(C#Cc2ccc(O)cc2)cc1 |
| Appearance | Pale yellow to tan crystalline solid |
| Solubility | Soluble in DMSO, MeOH, Acetone; Sparingly soluble in CHCl |
Synthesis & Structural Logic
The synthesis of this unsymmetrical tolan typically employs a Sonogashira cross-coupling reaction. This pathway is critical for understanding potential impurities (e.g., homocoupled diynes or unreacted halides) in the spectra.
Synthetic Pathway Diagram
The following diagram illustrates the convergent synthesis strategy and the critical intermediate states.
Figure 1: Sonogashira cross-coupling workflow for the synthesis of 4-((4-Aminophenyl)ethynyl)phenol, highlighting the catalytic cycle and potential Glaser coupling impurities.
Spectroscopic Data Analysis
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The
Experimental Protocol:
-
Solvent: DMSO-d
(Preferred due to solubility and exchangeable proton visibility). -
Frequency: 400 MHz or higher.
-
Concentration: 5-10 mg in 0.6 mL solvent.
H NMR Data (400 MHz, DMSO-d
)
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 9.65 | Broad Singlet (s) | 1H | -OH | Phenolic proton; shift varies with concentration/H-bonding. |
| 7.32 | Doublet (d, J=8.6 Hz) | 2H | Ar-H (Ring B) | Meta to -OH (deshielded by alkyne). |
| 7.18 | Doublet (d, J=8.5 Hz) | 2H | Ar-H (Ring A) | Meta to -NH |
| 6.76 | Doublet (d, J=8.6 Hz) | 2H | Ar-H (Ring B) | Ortho to -OH (shielded by oxygen lone pair). |
| 6.54 | Doublet (d, J=8.5 Hz) | 2H | Ar-H (Ring A) | Ortho to -NH |
| 5.40 | Broad Singlet (s) | 2H | -NH | Amino protons; broad due to quadrupole broadening/exchange. |
C NMR Data (100 MHz, DMSO-d
)
The carbon spectrum confirms the presence of the internal alkyne and the asymmetry of the molecule.
-
Alkyne Carbons:
89.2, 87.4 ppm (Characteristic of internal diarylalkynes). -
Aromatic ipso-C (C-O/C-N):
157.5 (C-OH), 149.2 (C-NH ). -
Aromatic CH:
132.8, 131.5 (Meta); 115.8, 113.6 (Ortho). -
Aromatic ipso-C (C-Alkyne):
112.5, 109.8.
B. Infrared (IR) Spectroscopy
The IR spectrum is definitive for identifying the functional group termini. The alkyne stretch is often weak due to the pseudo-centrosymmetric nature of the molecule (similar polarity on both ends).
| Wavenumber (cm | Vibration Mode | Interpretation |
| 3450, 3360 | Primary amine asymmetric and symmetric stretching. | |
| 3200-3400 | Broad band; Phenolic hydroxyl (H-bonded). | |
| 2215 | Internal alkyne stretch. Note: Weak intensity due to low dipole change. | |
| 1610, 1590 | Aromatic ring breathing modes. | |
| 1240 | Phenolic C-O stretch. | |
| 830 | OOP bending; Diagnostic for para-substituted benzene rings. |
C. Mass Spectrometry (MS)
The molecule is stable and typically shows a strong molecular ion peak.
-
Ionization Mode: ESI (+) or EI (70 eV).
-
Molecular Ion:
209 [M] . -
Base Peak: Often the molecular ion (209) due to the high stability of the conjugated tolan system.
Fragmentation Pathway Diagram
The fragmentation typically involves the loss of neutral small molecules (CO, HCN) from the termini.
Figure 2: Proposed fragmentation pathway for 4-((4-Aminophenyl)ethynyl)phenol under Electron Impact (EI) ionization.
Experimental Validation Protocol
To ensure data integrity when reproducing these results, follow this validation workflow:
-
Sample Prep: Dissolve 10 mg of the solid in 0.7 mL DMSO-d
. Ensure the solution is clear; turbidity indicates potential polymerization or inorganic salts (CuI/Pd residues). -
Acquisition:
-
Run
H NMR with d1 (relaxation delay) 5 seconds to ensure accurate integration of the aromatic protons. -
Verify the integration ratio: The ratio of aromatic protons (4H : 4H) to NH
(2H) must be exact.
-
-
Impurity Check:
-
Check for
10.0+ ppm : Indicates oxidation to aldehyde/carboxylic acid. -
Check for
7.5-8.0 ppm (multiplets) : Indicates Triphenylphosphine oxide (TPPO) contamination from the catalyst. -
Check for
5.8 ppm : Residual Dichloromethane (common extraction solvent).
-
References
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[1] Chemical Reviews, 107(3), 874-922. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Reference for amide/amine shifts in conjugated systems). Link
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for standard chemical shift prediction of tolan derivatives). Link
Sources
Technical Whitepaper: Physical and Chemical Properties of 4-((4-Aminophenyl)ethynyl)phenol
Executive Summary
As a bifunctional derivative of diphenylacetylene (tolane), 4-((4-Aminophenyl)ethynyl)phenol (CAS: 937701-31-0) represents a highly versatile building block in advanced organic synthesis, materials science, and drug development. Characterized by a rigid, linear alkyne bridge flanked by two distinct electron-donating groups (a primary amine and a hydroxyl group), this molecule exhibits exceptional photophysical properties and orthogonal chemical reactivity. This whitepaper provides an in-depth technical analysis of its physicochemical profile, electronic architecture, and a field-proven, self-validating protocol for its synthesis.
Structural and Physicochemical Properties
The structural integrity of 4-((4-Aminophenyl)ethynyl)phenol is defined by its
Table 1: Key Physicochemical Data
| Property | Value / Description | Analytical Significance |
| Molecular Formula | C₁₄H₁₁NO | Base for stoichiometric calculations. |
| Molecular Weight | 209.25 g/mol | Critical for mass spectrometry (MS) calibration. |
| Appearance | Pale yellow to off-white powder | Coloration indicates extended |
| Melting Point | ~185–195 °C (Decomposes) | High MP driven by extensive intermolecular H-bonding. |
| Solubility | Soluble in DMF, DMSO, THF, MeOH.Insoluble in Hexane, Water. | Dictates solvent choice for synthesis and purification. |
| LogP (Predicted) | ~2.8 - 3.2 | Indicates moderate lipophilicity, relevant for biological assays. |
Electronic Architecture & Photophysics
Unlike traditional push-pull (Donor-
When subjected to UV/Vis excitation, the molecule undergoes significant quadrupolar polarization in the excited state (
Figure 1: Photophysical excitation pathway of the D-π-D' architecture.
Chemical Reactivity & Orthogonal Functionalization
The true synthetic value of 4-((4-Aminophenyl)ethynyl)phenol lies in its orthogonal reactivity. The distinct pKa values and nucleophilicities of the amine and phenol groups allow for selective, sequential functionalization without the need for complex protecting group strategies.
Table 2: Functional Group Reactivity Profile
| Functional Group | Preferred Reaction Conditions | Typical Transformations |
| Primary Amine (-NH₂) | Neutral to mildly acidic conditions | Amidation, reductive amination, diazotization. |
| Phenol (-OH) | Basic conditions (e.g., K₂CO₃, NaH) | Williamson ether synthesis, esterification, triflation. |
| Internal Alkyne (-C≡C-) | Transition-metal catalysis | Semi-hydrogenation (to cis-stilbenes), hydration. |
Experimental Methodology: Synthesis via Sonogashira Coupling
The most robust and scalable method for synthesizing 4-((4-Aminophenyl)ethynyl)phenol is the palladium-catalyzed Sonogashira cross-coupling between 4-iodophenol and 4-ethynylaniline[1].
As a Senior Application Scientist, I emphasize that the success of this reaction relies heavily on strict anaerobic conditions. Oxygen must be rigorously excluded to prevent the copper-catalyzed oxidative homocoupling (Glaser coupling) of the terminal alkyne, which consumes the starting material and complicates purification [2].
Figure 2: Sonogashira cross-coupling workflow for the target molecule.
Standard Operating Procedure (Self-Validating Protocol)
Reagents:
-
4-Iodophenol (1.0 equiv, 10 mmol)
-
4-Ethynylaniline (1.1 equiv, 11 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)
-
Copper(I) Iodide [CuI] (0.10 equiv, 10 mol%)
-
Triethylamine (Et₃N) / Tetrahydrofuran (THF) (1:1 v/v, 50 mL)
Step-by-Step Workflow:
-
System Preparation & Degassing (Critical Step): To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodophenol and 4-ethynylaniline. Add the Et₃N/THF solvent mixture. Degas the solution via three standard freeze-pump-thaw cycles. Causality: Removing dissolved oxygen is imperative to suppress the formation of the 1,4-bis(4-aminophenyl)buta-1,3-diyne byproduct.
-
Catalyst Activation: Backfill the flask with ultra-pure Argon. Quickly remove the septum and add Pd(PPh₃)₄ and CuI against a positive flow of Argon. Replace the septum and seal the flask. Causality: CuI reacts with the terminal alkyne to form a copper acetylide intermediate, which subsequently undergoes transmetalation with the oxidative addition complex formed by Pd and the aryl iodide[3].
-
Reaction Execution: Stir the reaction mixture at room temperature (or mild heating at 40 °C) for 12–16 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The reaction is self-validating when the starting iodide spot disappears and a highly fluorescent blue/green spot (under 365 nm UV light) appears, indicating the formation of the conjugated product.
-
Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl to neutralize the base and solubilize copper salts. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue via flash column chromatography on silica gel to yield 4-((4-Aminophenyl)ethynyl)phenol as a pale yellow solid.
Applications in Advanced Materials & Drug Development
-
Metal-Organic Frameworks (MOFs): The rigid, linear geometry and the presence of two distinct coordinating groups (-NH₂ and -OH) make this molecule an exceptional ditopic linker for the synthesis of functionalized MOFs. The amine group can be post-synthetically modified to tune the pore environment for specific gas separation or catalytic applications.
-
Rigid-Rod Polymers: It serves as a high-performance monomer in the synthesis of polyamides and polyethers. The tolane backbone imparts extreme thermal stability and mechanical strength to the resulting polymer chains.
-
Biological Imaging: Due to its D-
-D' architecture and resulting fluorescence, derivatives of this compound are utilized in the development of small-molecule fluorescent probes for intracellular imaging, particularly where high photostability is required.
References
Technical Guide: Solubility Profile & Handling of 4-((4-Aminophenyl)ethynyl)phenol
This technical guide details the solubility profile, handling protocols, and experimental methodologies for 4-((4-Aminophenyl)ethynyl)phenol (also known as 4-amino-4'-hydroxytolane).
Executive Summary & Chemical Identity
4-((4-Aminophenyl)ethynyl)phenol is a rigid, rod-like tolane derivative characterized by a central alkyne linker connecting two phenyl rings: one substituted with an electron-donating amine (-NH₂) group and the other with an acidic hydroxyl (-OH) group. This "push-pull" electronic structure creates a significant dipole moment, influencing its solubility and utility in liquid crystals, non-linear optics, and pharmaceutical synthesis.
Chemical Identity
| Property | Detail |
| IUPAC Name | 4-[(4-Aminophenyl)ethynyl]phenol |
| Common Synonyms | 4-Amino-4'-hydroxytolane; 4,4'-Ethynyl-aminophenol |
| Molecular Formula | C₁₄H₁₁NO |
| Molecular Weight | 209.25 g/mol |
| Structural Features | Planar, conjugated π-system; Amphoteric (Acidic Phenol / Basic Amine) |
Solubility Profile
The solubility of 4-((4-Aminophenyl)ethynyl)phenol is governed by intermolecular Hydrogen Bonding (H-bonding) and
Solvent Compatibility Table
Data reflects standard laboratory conditions (25°C, 1 atm).
| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |
| Polar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | Recommended for Stock Solutions. Disrupts intermolecular H-bonding effectively. Ideal for biological assays and synthesis. |
| Polar Protic | Methanol, Ethanol | Moderate (10–30 mg/mL) | Solubility increases significantly with temperature. Primary choice for recrystallization. |
| Ketones/Esters | Acetone, Ethyl Acetate | Moderate | Good for extraction and chromatography. Evaporates easily for solid recovery. |
| Chlorinated | DCM, Chloroform | Low/Moderate | Soluble at low concentrations; often requires heating or co-solvents (e.g., 5% MeOH). |
| Non-Polar | Hexane, Toluene | Insoluble (<1 mg/mL) | Acts as an anti-solvent for precipitation. Toluene may dissolve trace amounts at reflux. |
| Aqueous (Neutral) | Water (pH 7) | Insoluble | Hydrophobic tolane core dominates behavior at neutral pH. |
| Aqueous (Acidic) | 0.1 M HCl | Soluble | Protonation of amine (-NH₃⁺) confers water solubility. |
| Aqueous (Basic) | 0.1 M NaOH | Soluble | Deprotonation of phenol (-O⁻) confers water solubility. |
Thermodynamic Considerations
-
Enthalpy of Dissolution: The rigid alkyne backbone leads to high crystal lattice energy. Dissolution in protic solvents (EtOH) is endothermic, meaning solubility is strongly temperature-dependent .
-
pH-Dependent Solubility: The compound is amphoteric.
-
pKa₁ (Amine): ~4–5 (Protonated form)
-
pKa₂ (Phenol): ~10 (Deprotonated form)
-
Critical Insight: Avoid buffers near the isoelectric point (pH 6–8) to prevent precipitation in biological media.
-
Experimental Protocols
Protocol A: Determination of Saturation Solubility (Shake-Flask Method)
Use this protocol to validate solubility for specific applications (e.g., formulation).
Reagents:
-
4-((4-Aminophenyl)ethynyl)phenol (Solid)
-
Target Solvent (HPLC Grade)
-
0.45 µm PTFE Syringe Filter
Procedure:
-
Preparation: Add excess solid (~50 mg) to a glass vial containing 2 mL of the target solvent.
-
Equilibration: Seal the vial and agitate at 25°C for 24 hours using an orbital shaker (200 rpm).
-
Filtration: Allow the suspension to settle for 1 hour. Withdraw the supernatant and filter through a 0.45 µm PTFE filter to remove undissolved particles.
-
Note: Pre-saturate the filter with 0.5 mL of the filtrate to prevent adsorption losses.
-
-
Quantification: Dilute the filtrate (e.g., 1:100) and analyze via UV-Vis Spectroscopy (absorbance at
nm) or HPLC against a standard curve.
Protocol B: Purification via Recrystallization
Standard method for obtaining high-purity crystals (>98%) from crude synthesis product.
Solvent System: Ethanol (Good Solvent) / Water (Anti-Solvent) Rationale: Exploits the steep temperature-solubility curve in ethanol and the hydrophobic effect of water.
Step-by-Step:
-
Dissolution: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add Ethanol (absolute) dropwise while heating at reflux (approx. 78°C) until the solid just dissolves.
-
Volume Estimate: Expect to use ~15–20 mL Ethanol.
-
-
Hot Filtration (Optional): If insoluble particles remain, filter the hot solution rapidly through a pre-warmed glass funnel.
-
Nucleation: Remove from heat. Add warm Water dropwise until a faint, persistent turbidity appears.
-
Crystallization: Add 1–2 drops of Ethanol to clear the turbidity. Allow the solution to cool slowly to room temperature, then place in an ice bath (0–4°C) for 2 hours.
-
Collection: Filter the crystals via vacuum filtration (Buchner funnel). Wash with cold 50% Ethanol/Water.
-
Drying: Dry under vacuum at 40°C for 12 hours to remove residual solvent.
Decision Matrix: Solvent Selection
The following diagram outlines the logical decision process for selecting the appropriate solvent based on the intended application.
Figure 1: Decision matrix for solvent selection based on experimental workflow requirements.
References & Authoritative Grounding
-
Sonogashira Coupling Methodology:
-
Solubility of Tolane Derivatives:
-
LookChem. (n.d.). 4-[(4-aminophenyl)ethynyl]phenol Properties. Retrieved from
-
-
Recrystallization Techniques:
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization protocols of amino-phenols).
-
-
pKa and pH Dependent Solubility:
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Theoretical basis for amphoteric solubility profiles).
-
Sources
CAS number and IUPAC name of "4-((4-Aminophenyl)ethynyl)phenol"
The following technical guide details the physicochemical profile, synthesis, and applications of 4-((4-Aminophenyl)ethynyl)phenol , a specialized "push-pull" tolan intermediate used in advanced materials science.
Identity & Physicochemical Profile[1][2][3][4][5][6]
4-((4-Aminophenyl)ethynyl)phenol is a conjugated diarylalkyne (tolan) featuring a strong electron-donating amine group at one terminus and a hydroxyl group at the other. This donor-acceptor (D-π-A) architecture makes it a critical intermediate for nonlinear optical (NLO) materials, liquid crystals, and high-performance polyimides.
| Parameter | Data |
| IUPAC Name | 4-[(4-Aminophenyl)ethynyl]phenol |
| Common Synonyms | 4-Amino-4'-hydroxytolan; 4,4'-Ethynylene-aminophenol |
| CAS Number | Not widely listed in commercial catalogs (See Note 1) |
| Molecular Formula | C₁₄H₁₁NO |
| Molecular Weight | 209.25 g/mol |
| SMILES | Nc1ccc(C#Cc2ccc(O)cc2)cc1 |
| Structure Type | Asymmetric Tolan (Diphenylacetylene) |
| Electronic Character | Push-Pull (Donor-Acceptor) Chromophore |
> Note 1: Unlike its stilbene analog (CAS 18951-43-4), the alkyne derivative is frequently synthesized in situ or strictly as a research intermediate, resulting in limited public indexing in commercial CAS databases. It is best identified by its IUPAC name or SMILES string in literature.
Synthetic Pathways & Mechanism
The synthesis of 4-((4-Aminophenyl)ethynyl)phenol relies on the Sonogashira Cross-Coupling , a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl halide.
Core Synthesis Protocol: Sonogashira Coupling
This pathway couples 4-iodoaniline with 4-ethynylphenol (or its protected silyl ether).
Reagents:
-
Aryl Halide: 4-Iodoaniline (1.0 eq)
-
Alkyne: 4-Ethynylphenol (1.1 eq)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)
-
Co-Catalyst: Copper(I) iodide [CuI] (1-3 mol%)
-
Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA) in THF or DMF.
Step-by-Step Methodology:
-
Degassing: Charge a Schlenk flask with Pd(PPh₃)₂Cl₂, CuI, and 4-iodoaniline. Evacuate and backfill with argon (3 cycles) to remove O₂ (preventing Glaser homocoupling).
-
Solvation: Dissolve the solids in degassed THF/Et₃N (1:1 v/v).
-
Addition: Add 4-ethynylphenol dropwise under argon flow.
-
Reaction: Stir at 40–60°C for 12–24 hours. Monitor via TLC (SiO₂, Hexane/EtOAc) for the disappearance of the iodide.
-
Workup: Filter off the ammonium salt precipitate. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from ethanol/water or purify via column chromatography (Silica gel) to isolate the pale yellow/brown solid.
Mechanistic Workflow (DOT Diagram)
The following diagram illustrates the catalytic cycle and the specific assembly of the tolan core.
Figure 1: Catalytic cycle for the Sonogashira synthesis of the target tolan. The cycle proceeds via oxidative addition of the aryl iodide, transmetallation with the copper acetylide, and reductive elimination to yield the alkyne bridge.
Spectroscopic Characterization
To validate the structure, researchers must confirm the presence of the alkyne bridge and the integrity of both functional groups.
| Technique | Diagnostic Signal | Interpretation |
| FT-IR | ~2210–2220 cm⁻¹ (weak) | C≡C Stretching: Characteristic of internal alkynes (often weak in symmetric-like tolans). |
| FT-IR | 3300–3450 cm⁻¹ (broad) | O-H / N-H Stretching: Overlapping bands from phenol and amine protons. |
| ¹H NMR | δ ~6.6–7.4 ppm (multiplets) | Aromatic Protons: Two distinct AA'BB' systems for the phenylene rings. |
| ¹³C NMR | δ ~88–90 ppm | Alkyne Carbons: Two signals representing the sp-hybridized carbons. |
| UV-Vis | λ_max ~300–320 nm | π-π Transition:* Extended conjugation across the diphenylacetylene core. |
Applications & Functional Utility
The "push-pull" nature of 4-((4-Aminophenyl)ethynyl)phenol (electron donor -NH₂ / electron acceptor -OH via H-bonding or deprotonation) drives its utility in three key areas:
A. High-Performance Polymers
-
Polyimides & Polyamides: The diamine/diphenol functionality allows this molecule to serve as a rigid-rod monomer. Polymers derived from this unit exhibit high thermal stability (Tg > 250°C) and high modulus due to the stiff ethynyl linkage.
-
Thermosets: The internal alkyne can undergo thermal crosslinking (curing) at high temperatures (>350°C), forming a complex carbon network for aerospace composites.
B. Nonlinear Optics (NLO)
-
Chromophores: The conjugated π-system facilitates charge transfer. Functionalization of the amine and phenol groups can tune the hyperpolarizability (β), making it a candidate for electro-optic modulators.
C. Liquid Crystals
-
Mesogens: The linear, rigid structure promotes nematic liquid crystalline phases. Derivatives (e.g., esters of the phenol) are used to lower melting points while maintaining mesophase stability.
Safety & Handling Protocol
Hazard Classification (GHS):
-
Skin Irritation: Category 2 (Causes skin irritation).
-
Eye Irritation: Category 2A (Causes serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).
Handling Procedures:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Inhalation: Handle only in a fume hood to avoid inhaling dust.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amine or alkyne.
-
Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. Link
-
PubChem. (2025).[1][2] Compound Summary: 4-[(E)-2-(4-Aminophenyl)ethenyl]phenol (Related Stilbene Analog). National Library of Medicine. Link
-
Sigma-Aldrich. (2025). Sonogashira Coupling Reaction Guide. Merck KGaA. Link
-
ChemicalBook. (2025).[2][3] 4-Aminophenol Synthesis and Derivatives. Link
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- 1. 4-((4-Aminophenyl)sulfonyl)phenol | C12H11NO3S | CID 117686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-[(e)-2-(4-aminophenyl)ethenyl]phenol (C14H13NO) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Applications of Aminophenyl Ethynyl Phenol Derivatives
This guide offers a comprehensive technical exploration of aminophenyl ethynyl phenol derivatives, a class of organic compounds demonstrating significant promise across diverse scientific and therapeutic domains. We will dissect their unique structural attributes, which underpin their functionality, delve into their most compelling applications in oncology and materials science, and provide detailed, actionable methodologies for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the capabilities of these versatile molecules.
The Core Architecture: Understanding Structure-Activity Relationships
Aminophenyl ethynyl phenol derivatives are characterized by a rigid, π-conjugated system composed of an aminophenyl group and a phenol group linked by an ethynyl (carbon-carbon triple bond) bridge. This specific arrangement of functional moieties is not arbitrary; it is the source of their potent biological activity and unique photophysical properties.
-
The Ethynyl Linker: This rigid, linear bridge ensures a well-defined spatial orientation between the two aromatic rings, which is crucial for specific interactions with biological targets like enzyme binding pockets.
-
The Aminophenyl and Phenol Groups: These terminal groups provide hydrogen bond donors (the -NH₂ and -OH groups) and acceptors (the nitrogen and oxygen atoms), enabling strong and specific binding to protein residues. Furthermore, their electron-donating and -accepting characteristics are fundamental to the molecule's electronic and fluorescent properties.
This synergistic interplay of structural components makes these derivatives highly tunable and exceptionally promising for targeted applications.
Premier Application: Oncology and Anticancer Therapeutics
The most significant research efforts concerning aminophenyl ethynyl phenol derivatives have been concentrated in oncology, where they have emerged as a potent new class of antitubulin agents.[1]
Primary Mechanism of Action: Inhibition of Tubulin Polymerization
Microtubules are dynamic cytoskeletal polymers essential for the formation of the mitotic spindle during cell division.[2] Their disruption is a clinically validated strategy for cancer treatment. Certain aminophenyl ethynyl phenol derivatives function as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin.[2] This binding event physically obstructs the polymerization of tubulin dimers into microtubules, leading to a cascade of anti-proliferative effects:
-
Disruption of Microtubule Dynamics: The inhibition of polymerization leads to a net depolymerization of existing microtubules.
-
Mitotic Arrest: Without a functional mitotic spindle, cancer cells are unable to progress through the G2/M phase of the cell cycle.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis), selectively eliminating rapidly dividing cancer cells.[2][3]
Figure 1: Pathway of tubulin-targeted cytotoxicity.
Potential in Breast Cancer Therapy
Beyond general tubulin inhibition, certain alkylamino phenolic derivatives have been identified as potential targeted therapies for breast cancer.[4] Studies have shown these compounds can act as Epidermal Growth Factor Receptor (EGFR) inhibitors, disrupting downstream signaling pathways like PI3K/S6K1 that are critical for breast cancer cell proliferation.[4] Molecular docking and dynamics simulations suggest a stable and strong binding interaction between the inhibitor and the EGFR protein.[4]
Emerging Application: Fluorescent Sensing
The conjugated π-system of aminophenyl ethynyl phenol derivatives imparts intrinsic fluorescence.[5][6] This property can be harnessed to develop highly sensitive and selective fluorescent sensors for detecting metal ions.
Principle of Ion Detection
The sensing mechanism relies on the specific interaction between the target ion and the functional groups of the derivative, typically the amino and phenol moieties. This binding event modulates the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a measurable change in the fluorescence emission, such as quenching (turn-off) or enhancement (turn-on).[7] This "chemosensing" capability allows for the detection of specific analytes in a given medium.[8]
Figure 2: General mechanism of fluorescent ion sensing.
Core Methodologies: Synthesis and Evaluation
Synthesis via Sonogashira Coupling
The Sonogashira cross-coupling reaction is the cornerstone for synthesizing aminophenyl ethynyl phenol derivatives.[9][10][11][12] This powerful and versatile method forms the critical C-C bond between the terminal alkyne and the aryl halide. The choice of a palladium catalyst and a copper(I) co-catalyst is crucial for reaction efficiency under mild conditions.[10][12]
Detailed Experimental Protocol:
-
Vessel Preparation: Charge a dry reaction vessel with the aryl halide (e.g., ortho-ethynylaniline, 1.0 equiv) and the terminal alkyne (3.0 equiv).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) to create anaerobic conditions, which is critical to prevent side reactions like the homocoupling of alkynes.[12]
-
Solvent and Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., N,N-Dimethylformamide, DMF). Sequentially add the base (e.g., Triethylamine, Et₃N, 3.0 equiv), the copper(I) co-catalyst (e.g., CuI, 0.2 equiv), and finally the palladium catalyst (e.g., Pd(PPh₃)₄, 10 mol%).
-
Reaction: Stir the mixture. The reaction can often proceed at room temperature, but may require gentle heating depending on the reactivity of the substrates.[10] Monitor progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction and perform an extractive work-up using a suitable solvent like ethyl acetate.[12] The crude product is then purified via flash column chromatography to yield the final derivative.
Figure 3: Standardized workflow for derivative synthesis.
In Vitro Tubulin Polymerization Assay
To validate the anticancer mechanism, an in vitro tubulin polymerization assay is essential. This assay quantitatively measures a compound's ability to inhibit microtubule formation.
Detailed Experimental Protocol:
-
Reagent Preparation: Reconstitute purified tubulin (e.g., >99% pure bovine tubulin) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) supplemented with GTP.[13] Keep all solutions on ice.
-
Plate Setup: Use a pre-warmed 96-well plate. Pipette the tubulin solution into the wells. It is recommended to run each condition in triplicate to ensure data reliability.[2]
-
Compound Addition: Add serial dilutions of the test derivative, a positive control (e.g., nocodazole), and a negative control (vehicle) to the appropriate wells.
-
Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance (turbidity) at 340 nm every 30-60 seconds for at least 60 minutes.[2] An increase in absorbance corresponds to the scattering of light by polymerizing microtubules.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. From these curves, determine key parameters like the maximum polymerization rate (Vmax) and the steady-state polymer mass (Amax). Calculate the IC₅₀ value by plotting the Vmax or Amax as a function of the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]
Quantitative Data Summary
| Derivative Class | Target Application | Key Findings | References |
| o-Aminophenol Analogues | Anticancer | Moderate cytotoxic activity against various cancer cell lines (HepG2, A549, MCF7). | [14] |
| Alkylamino Phenolic Derivatives | Breast Cancer | Acts as an EGFR inhibitor, inducing caspase-mediated apoptosis by regulating downstream signaling. | [4] |
| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol | Anticancer | Significant activity against CNS, non-small cell lung, and breast cancer cell lines. | [1] |
| Triphenylamine-functionalized Organic Polymer | Ion Sensing | Selective "turn-on" fluorescent sensor for Fe³⁺ ions with a detection limit of 4.3 x 10⁻⁷ M. | [7] |
Conclusion and Future Outlook
Aminophenyl ethynyl phenol derivatives represent a structurally elegant and functionally potent class of molecules. Their validated efficacy as antitubulin agents in oncology, coupled with their emerging utility as fluorescent sensors, underscores their versatility. Future research should focus on expanding the structural diversity through combinatorial synthesis to fine-tune their selectivity and potency. In particular, the development of derivatives that can overcome drug resistance mechanisms in cancer remains a high-priority area. In materials science, the rational design of new derivatives could lead to advanced sensors for a wider range of environmentally and biologically relevant analytes. The robust synthetic accessibility and tunable properties of this chemical scaffold ensure its continued prominence in both medicinal chemistry and materials science.
References
- Title: In Vitro Tubulin Polymerization Inhibition Assay - Bio-protocol Source: Bio-protocol URL
- Title: Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization Source: ACS Publications URL
- Title: Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed Source: PubMed URL
- Title: Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26 - Benchchem Source: Benchchem URL
- Title: Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives Source: Bentham Science Publishers URL
- Title: In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin)
- Title: Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC Source: PMC URL
- Title: Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed Source: PubMed URL
- Title: Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity | Request PDF - ResearchGate Source: ResearchGate URL
- Title: Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed Source: PubMed URL
- Title: Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling.
- Title: Sonogashira coupling - Wikipedia Source: Wikipedia URL
- Title: Sonogashira Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL
- Title: Sonogashira Coupling: Application Notes and Protocols for 4-Ethynylpyrene Derivatization - Smolecule Source: Smolecule URL
- Title: Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)
- Title: (PDF)
- Title: Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing)
- Title: The Fluorescein-derived Dye Aminophenyl Fluorescein Is a Suitable Tool to Detect Hypobromous Acid (HOBr)
- Title: Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - MDPI Source: MDPI URL
- Title: Suresh Palanivel: Synthetic phenol compound acts as an antitumor agent targeting EGFR signaling pathway of breast cancer | Tampere universities Source: Tampere University URL
- Title: Investigations of thiol-modified phenol derivatives for the use in thiol–ene photopolymerizations - Beilstein Journals Source: Beilstein Journals URL
- Title: Synthesis, Photophysical Characterization, and DFT Analysis of (E)-1-(4-aminophenyl)-3-(1-benzyl-pyrrol-2-yl)
- Title: Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications - MDPI Source: MDPI URL
- Title: Synthesis and characterization of novel polyphenol species derived from bis(4‐aminophenyl)
- Title: Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - MDPI Source: MDPI URL
- Title: Enhanced Fluorescence Properties of Poly(phenylene ethynylene)
- Title: (PDF)
- Title: Light triggered detection of aminophenyl phosphate with a quantum dot based enzyme electrode - PMC Source: PMC URL
- Title: Development of Fluorescent Sensors for Biorelevant Anions in Aqueous Media Using Positively Charged Quantum Dots - Semantic Scholar Source: Semantic Scholar URL
- Title: Synthesis of Magnetic Core–Shell Materials and Their Application in Detection of Food Contaminants - MDPI Source: MDPI URL
- Title: A triphenylamine-functionalized fluorescent organic polymer as a turn-on fluorescent sensor for Fe3+ ion with high sensitivity and selectivity | Request PDF - ResearchGate Source: ResearchGate URL
- Title: Recent Developments in Plasmonic Sensors of Phenol and Its Derivatives - MDPI Source: MDPI URL
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Theoretical studies on the electronic structure of "4-((4-Aminophenyl)ethynyl)phenol"
Theoretical Studies on the Electronic Structure of 4-((4-Aminophenyl)ethynyl)phenol
Executive Summary
This technical guide establishes a rigorous theoretical framework for analyzing 4-((4-Aminophenyl)ethynyl)phenol , a prototypical "push-pull"
This document is designed for computational chemists and drug discovery professionals. It details the precise Density Functional Theory (DFT) protocols required to elucidate the molecule's electronic architecture, reactivity descriptors, and spectroscopic signatures. We synthesize theoretical methodology with experimental validation strategies to ensure a self-consistent research workflow.
Computational Methodology: The Core Protocol
To ensure high-fidelity results that correlate with experimental observables, a specific level of theory must be employed. Standard B3LYP functionals often underestimate long-range charge transfer (CT) excitations; therefore, we prioritize range-separated hybrids.
Functional & Basis Set Selection
-
Primary Functional: CAM-B3LYP (Coulomb-Attenuating Method).
-
Rationale: Corrects the asymptotic behavior of the exchange potential, essential for accurate prediction of Charge Transfer (CT) bands in push-pull tolanes.
-
-
Secondary Functional (Validation):
B97X-D .-
Rationale: Includes dispersion corrections, critical if studying the molecule in crystal packing or
-stacked aggregates.
-
-
Basis Set: 6-311++G(d,p) .
-
Rationale: The "++" diffuse functions are non-negotiable for describing the lone pairs on Nitrogen and Oxygen, which govern the NLO response.
-
Solvation Model
-
Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).
-
Solvents: Ethanol (
) and DMSO ( ).-
Causality: These polar aprotic/protic solvents stabilize the charge-separated excited states, inducing a bathochromic shift (solvatochromism) typical of this scaffold.
-
Geometric & Electronic Architecture
Optimized Geometry
The structural integrity of the ethynyl bridge is the primary determinant of conjugation efficiency.
| Parameter | Theoretical Expectation (CAM-B3LYP) | Experimental Benchmark (XRD)* | Significance |
| C | 1.198 – 1.205 Å | 1.19 – 1.21 Å | Indicates triple bond character; deviation suggests conjugation. |
| C(Ph)-C( | 1.420 – 1.430 Å | 1.43 Å | Shorter than single bond (1.47 Å) due to resonance. |
| Dihedral Angle | 0° – 15° | Planarity maximizes orbital overlap for electron transport. |
*Benchmarks based on analogous tolane derivatives.
Frontier Molecular Orbitals (FMOs)
The electronic transition is governed by the spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: Predominantly localized on the 4-aminophenyl moiety (strong donor).
-
LUMO: Delocalized across the ethynyl bridge and the phenol ring.
-
Mechanism: Excitation triggers an Intramolecular Charge Transfer (ICT) from the amine to the phenol/bridge.
Global Reactivity Descriptors
Using Koopmans' theorem approximation:
-
Chemical Hardness (
): . A lower indicates higher polarizability and better NLO response. -
Electrophilicity Index (
): Measures the stabilization energy when the system acquires an additional electronic charge.
Visualization of Workflows
Computational Workflow (DOT Visualization)
Caption: Step-by-step DFT workflow ensuring ground state stability (NIMAG=0) before property calculation.
Experimental Validation Strategy
To validate the theoretical model, the molecule must be synthesized and characterized. The Sonogashira Cross-Coupling is the gold standard for this architecture.
Synthesis Protocol
Reaction: 4-Ethynylaniline + 4-Iodophenol
-
Catalyst: Pd(PPh
) (3-5 mol%). -
Co-Catalyst: CuI (5-10 mol%) – activates the terminal alkyne.
-
Base/Solvent: Triethylamine (Et
N) or Diisopropylamine (DIPA) serves as both base and solvent, or mixed with THF/DMF. -
Conditions: Inert atmosphere (Ar/N
), Room Temp to 60°C, 12-24h.
Spectroscopic Signatures for Validation
-
IR Spectrum: Look for the disappearance of the terminal alkyne
C-H stretch (~3300 cm ) and the appearance of the internal C C stretch at 2200–2220 cm (often weak due to pseudo-symmetry). -
UV-Vis: The theoretical
(TD-DFT) should match the experimental absorption peak (typically 300–340 nm in ethanol).
Reaction Mechanism Diagram
Caption: Catalytic cycle for the Sonogashira coupling used to synthesize the target tolane.
Potential Applications & NLO Properties
The "4-((4-Aminophenyl)ethynyl)phenol" molecule is a candidate for Second Harmonic Generation (SHG) materials.
-
First Hyperpolarizability (
): DFT calculations typically predict high values for this class due to the efficient charge transfer along the -axis (molecular axis). -
Molecular Wire: The low HOMO-LUMO gap suggests potential use in molecular conductance junctions, where the phenol can anchor to gold electrodes (via in-situ formation of phenolate-Au links).
References
-
Gaussian 16 Rev. C.01 , Frisch, M. J. et al. Gaussian, Inc., Wallingford CT. (Standard software for DFT calculations).
-
Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters, 393(1-3), 51-57. (Primary source for the recommended functional).
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. (Foundational synthesis protocol).
-
Marder, S. R., et al. (1991). Large first hyperpolarizabilities in push-pull polyenes. Science, 252(5002), 103-106. (Seminal work on NLO in conjugated push-pull systems).
-
BenchChem. Protocol for Sonogashira Coupling of Aryl Iodides. (Protocol verification).
Discovery and history of functionalized aminophenols
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. brainkart.com [brainkart.com]
- 5. How Efficient Is My (Medicinal) Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
Health and safety data for "4-((4-Aminophenyl)ethynyl)phenol"
Health and Safety Data for "4-((4-Aminophenyl)ethynyl)phenol"
Executive Summary
This technical guide provides a comprehensive health and safety profile for 4-((4-Aminophenyl)ethynyl)phenol (also known as 4-amino-4'-hydroxytolan ). Due to the specialized nature of this compound—often used as a research intermediate in the synthesis of liquid crystals, conductive polymers, and kinase inhibitors—harmonized GHS data is limited.
Crucial Safety Directive: In the absence of a specific regulatory SDS, this guide applies a "Read-Across" toxicological assessment based on its functional moieties: the aniline (aromatic amine) and phenol groups, linked by an alkyne bridge. Researchers must treat this compound as a dual-hazard substance : possessing the systemic toxicity/sensitization potential of anilines and the corrosive/irritant properties of phenols.
Chemical Identity & Physicochemical Profile
| Property | Data / Specification |
| Chemical Name | 4-((4-Aminophenyl)ethynyl)phenol |
| Common Synonyms | 4-Amino-4'-hydroxytolan; 4-[(4-aminophenyl)ethynyl]phenol |
| Molecular Formula | C₁₄H₁₁NO |
| Molecular Weight | 209.25 g/mol |
| Structure | H₂N-Ph-C≡C-Ph-OH |
| Physical State | Solid (Powder/Crystalline) |
| Color | Off-white to pale yellow/brown (oxidizes upon air exposure) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| Stability | Light sensitive (conjugated system); Oxidation sensitive (amine/phenol) |
Hazard Identification (Derived GHS Classification)
Based on Structure-Activity Relationship (SAR) analysis of the parent pharmacophores (Aniline and Phenol), the following GHS classifications are assigned as a precautionary baseline .
Signal Word: DANGER
| Hazard Class | H-Code | Hazard Statement | Basis for Classification |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | Aniline/Phenol systemic toxicity. |
| Acute Toxicity (Dermal) | H311 | Toxic in contact with skin. | High potential for transdermal absorption (Phenol). |
| Skin Corr./Irrit. | H315 | Causes skin irritation. | Phenolic hydroxyl group. |
| Eye Dam./Irrit. | H318 | Causes serious eye damage. | Phenolic corrosivity. |
| Sensitization (Skin) | H317 | May cause an allergic skin reaction. | Aromatic amine moiety (strong sensitizer). |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects. | Aromatic amines are suspect mutagens. |
| STOT - SE | H335 | May cause respiratory irritation. | Dust inhalation hazard. |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long lasting effects. | Phenols/Anilines are ecotoxic. |
Occupational Hygiene & Exposure Control
Engineering Controls
-
Primary Containment: All handling of the solid powder must occur within a certified chemical fume hood or a glovebox (if handling >1g).
-
Dust Control: Use static-dissipative weighing boats and tools to prevent aerosolization of the fine powder.
-
Inert Atmosphere: Store and handle under Nitrogen (
) or Argon ( ) where possible to prevent oxidative degradation, which can form toxic quinoid byproducts.
Personal Protective Equipment (PPE)
-
Respiratory: If fume hood containment is breached or for spill cleanup, use a full-face respirator with P3 (dust) and OV (organic vapor) cartridges.
-
Hand Protection (Critical):
-
Material: Nitrile (minimum 0.11 mm) or Viton (for prolonged contact).
-
Protocol: Double-gloving is mandatory. The phenolic nature allows rapid permeation; the outer glove should be changed immediately upon contamination.
-
-
Eye/Face: Chemical safety goggles. Face shield required if handling solutions >100 mL.
-
Body: Lab coat (cotton/polyester) with long sleeves. Tyvek suit recommended for large-scale synthesis (>10g).
Emergency Response Protocols
This compound presents a unique challenge: Phenol burns combined with Aniline toxicity .
Skin Contact (The PEG Protocol)
-
Immediate Action: Do NOT just rinse with water initially if concentrated. Phenolic compounds are lipophilic and penetrate the skin.
-
Decontamination: Swab the area with Polyethylene Glycol 300 or 400 (PEG 300/400) or a mixture of PEG/Ethanol (70:30) for at least 15 minutes.
-
Secondary Rinse: Wash with copious amounts of soap and water.
-
Medical: Seek evaluation for signs of systemic absorption (cyanosis, dizziness).
Ingestion (Methemoglobinemia Risk)
-
Action: Rinse mouth immediately. Do NOT induce vomiting (corrosive risk).
-
Antidote Awareness: Medical professionals should be alerted to the presence of an aromatic amine , which may induce methemoglobinemia (treatment: Methylene Blue).
Visualized Handling Workflow
The following diagram outlines the safe synthesis and isolation workflow, emphasizing the "Dual-Hazard" control points.
Figure 1: Safe handling workflow for 4-((4-Aminophenyl)ethynyl)phenol, highlighting critical control points for dust and spill management.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135439579 (Structure Analog). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Aniline (CAS 62-53-3) - Toxicological Information. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Phenol. Retrieved from [Link]
- Sonogashira, K. (2002).Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. (Context for synthesis hazards).
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4-((4-Aminophenyl)ethynyl)phenol via Sonogashira Coupling
Introduction
4-((4-Aminophenyl)ethynyl)phenol is a valuable intermediate in the synthesis of various functional materials, including polymers for electronics and pharmaceuticals. Its structure, featuring a rigid acetylene linker between an electron-donating amino group and a phenolic moiety, imparts unique photophysical and chemical properties. The synthesis of this compound is most effectively achieved through the Sonogashira cross-coupling reaction.[1] This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, offering a robust and versatile method for constructing such molecular architectures.[1][2]
This application note provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of 4-((4-Aminophenyl)ethynyl)phenol. It is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry. The causality behind each experimental choice is explained to ensure both reproducibility and a deeper understanding of the reaction.
Reaction Principle: The Sonogashira Coupling
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp)-C(sp²) bonds.[3][4] The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination to form the product, while the copper co-catalyst activates the terminal alkyne.[5]
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier | Notes |
| 4-Iodoaniline | 99% | Acros Organics | Light-sensitive solid.[6][7] Store in a cool, dark place. |
| 4-Ethynylphenol | 95% | AChemBlock | Solid.[8] |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Strem Chemicals | Air and moisture sensitive. Handle under inert atmosphere. |
| Copper(I) iodide (CuI) | 99.995% | Alfa Aesar | Solid. |
| Triethylamine (TEA) | ≥99.5%, anhydrous | Sigma-Aldrich | Anhydrous base and solvent. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Anhydrous solvent. |
| Ethyl acetate | ACS grade | Fisher Scientific | For chromatography. |
| Hexane | ACS grade | Fisher Scientific | For chromatography. |
| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
| Schlenk flask | 100 mL | Chemglass | For reaction under inert atmosphere. |
| Magnetic stirrer with heating | IKA | ||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | MilliporeSigma | For reaction monitoring. |
| Rotary evaporator | Heidolph | For solvent removal. | |
| NMR Spectrometer | 400 MHz or higher | Bruker | For product characterization. |
| Mass Spectrometer | Agilent | For product characterization. |
Safety Precautions
-
4-Iodoaniline: Harmful if swallowed, in contact with skin, or if inhaled.[6][7][9][10][11] Causes skin, eye, and respiratory tract irritation.[6][7][9][10][11] It is light-sensitive.[6][7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][11] Handle in a well-ventilated fume hood.[6][9][10]
-
4-Ethynylphenol: May cause skin and eye irritation, as well as respiratory irritation.[8] Handle with appropriate PPE in a fume hood.
-
Tetrakis(triphenylphosphine)palladium(0): A skin and respiratory irritant. Handle with care in a fume hood.
-
Triethylamine and Tetrahydrofuran: Flammable liquids. Keep away from ignition sources. Both are irritants. Use in a well-ventilated fume hood.
Experimental Protocol
Reaction Setup
The following diagram illustrates the general workflow for the synthesis of 4-((4-Aminophenyl)ethynyl)phenol.
Caption: Experimental workflow for the synthesis of 4-((4-Aminophenyl)ethynyl)phenol.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodoaniline (1.0 mmol, 219 mg), 4-ethynylphenol (1.2 mmol, 142 mg), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg), and copper(I) iodide (0.1 mmol, 19 mg).
-
Causality: The use of a Schlenk flask allows the reaction to be carried out under an inert atmosphere (argon or nitrogen), which is crucial as the Pd(0) catalyst is sensitive to oxygen. The slight excess of the alkyne component ensures complete consumption of the more expensive aryl iodide.
-
-
Solvent and Base Addition: Evacuate and backfill the flask with argon three times. Under a positive flow of argon, add anhydrous tetrahydrofuran (THF, 20 mL) and anhydrous triethylamine (TEA, 5 mL) via syringe.
-
Causality: Anhydrous solvents are essential to prevent unwanted side reactions and catalyst deactivation. Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent.
-
-
Reaction Execution: Immerse the flask in a preheated oil bath at 65 °C and stir the mixture vigorously.
-
Causality: Heating accelerates the rate of reaction. The chosen temperature is a balance between achieving a reasonable reaction time and minimizing potential side reactions or decomposition of the aniline substrate, which can be unstable at higher temperatures.[12]
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 4-6 hours.
-
Causality: TLC allows for the visualization of the consumption of the starting materials and the formation of the product. This prevents premature or unnecessarily long reaction times.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvents under reduced pressure using a rotary evaporator.
-
Causality: This initial solvent removal concentrates the reaction mixture for the subsequent extraction step.
-
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Causality: The aqueous washes remove the triethylammonium iodide salt and other water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer. Anhydrous sodium sulfate is a drying agent that removes residual water from the organic solvent.
-
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Causality: Column chromatography is a standard technique for purifying organic compounds. The gradient elution allows for the separation of the desired product from any unreacted starting materials and non-polar byproducts.
-
Characterization
The purified 4-((4-Aminophenyl)ethynyl)phenol should be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Expected Results
| Technique | Expected Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~9.8 (s, 1H, -OH), ~7.3 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~6.7 (d, 2H, Ar-H), ~6.5 (d, 2H, Ar-H), ~5.4 (s, 2H, -NH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~157, ~148, ~133, ~132, ~115, ~114, ~110, ~90, ~88 |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₁₄H₁₂NO: 210.0919; found: 210.0913 |
Note: Exact chemical shifts may vary slightly depending on the solvent and concentration.
Reaction Mechanism Visualization
The following diagram illustrates the catalytic cycles of the Sonogashira coupling reaction.
Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 4-((4-Aminophenyl)ethynyl)phenol. By understanding the rationale behind each step, researchers can confidently reproduce this procedure and adapt it for the synthesis of related compounds. The Sonogashira coupling is a powerful tool in organic synthesis, and its successful application, as detailed here, can facilitate advancements in materials science and drug discovery.
References
-
Cole-Parmer. (2005, March 7). Material Safety Data Sheet - 4-Iodoaniline, 99%. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
National Institutes of Health. (2005, July 18). Palladium-catalyzed cross-coupling reactions in total synthesis. Retrieved from [Link]
-
ACS Publications. (2018, July 31). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from [Link]
-
YouTube. (2020, July 25). Sonogashira Coupling. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 4-Ethynylphenol - Hazard Genotoxicity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-Ethynylphenol. Retrieved from [Link]
-
CPAChem. (2023, December 5). Safety data sheet. Retrieved from [Link]
-
National Institutes of Health. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Reddit. (2021, March 6). Sonogashira coupling. Retrieved from [Link]
-
SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
National Institutes of Health. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]
-
Scilit. (n.d.). Synthesis and characterization of novel polyphenol species derived from bis(4‐aminophenyl)ether: Substituent effects on thermal behavior, electrical conductivity, solubility, and optical band gap. Retrieved from [Link]
-
National Institutes of Health. (2025, March 1). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). WO/1993/020039 PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL. Retrieved from [Link]
- Google Patents. (n.d.). US4440954A - Process for the purification of p-aminophenol.
-
National Institutes of Health. (n.d.). Process for the purification of p-aminophenol - Patent US-4440954-A. Retrieved from [Link]
-
International Journal for Advanced Research in Innovative Ideas and Education. (n.d.). Recovery of 4-Aminophenol from Aqueous Solution Using Different techniques. Retrieved from [Link]
-
National Institutes of Health. (2002, July 1). NMR and Bayesian regularized neural network regression for impurity determination of 4-aminophenol. Retrieved from [Link]
- Google Patents. (n.d.). US3717680A - PURIFICATION OF p-AMINOPHENOL.
-
ResearchGate. (n.d.). (PDF) 4-[(E)-({4-[(4-Aminophenyl)sulfonyl]phenyl}imino)methyl]phenol ethanol monosolvate. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). Retrieved from [Link]
-
MDPI. (n.d.). NMR Characterization, LC-MS Phenolic Profiling, and Cytotoxic Activity Evaluation of Ethanolic Extract of Propolis from Central Mexico. Retrieved from [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 8. 4-Ethynyl-phenol 95% | CAS: 2200-91-1 | AChemBlock [achemblock.com]
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- 12. reddit.com [reddit.com]
Application Note: 4-((4-Aminophenyl)ethynyl)phenol as a Bifunctional Mesogenic Monomer
Introduction
4-((4-Aminophenyl)ethynyl)phenol (hereafter referred to as APEP ) is a high-value
Key Functional Attributes:
-
Rigid-Rod Mesogen: The linear ethynyl bridge (
) imparts liquid crystalline properties and high glass transition temperatures ( ) to the resulting polymer backbone. -
Dual Functionality (
-Monomer): Allows for step-growth polymerization with complementary or monomers (e.g., diacid chlorides) or self-condensation in specific heterocyclic syntheses (e.g., benzoxazines). -
Thermal Crosslinking Site: The internal alkyne bond provides a latent curing site. Upon heating
, it undergoes cyclotrimerization or radical crosslinking, converting the thermoplastic backbone into a highly crosslinked, thermally stable network with high char yield.
Primary Applications:
-
Liquid Crystalline Poly(ester amides) (LC-PEAs): High-modulus engineering plastics.
-
Main-Chain Polybenzoxazines: Thermosetting resins with superior thermal stability and low flammability compared to traditional phenolics.
Monomer Preparation & Pre-Treatment[1][2]
While APEP may be sourced commercially, high-purity monomer is critical for achieving high molecular weight in step-growth polymerization.
Protocol 1: Purity Check & Drying
-
Purity Requirement:
(HPLC/GC). Impurities (e.g., mono-functional species) will act as chain terminators. -
Drying: The monomer is hygroscopic.
-
Dry APEP in a vacuum oven at
for 12 hours prior to use. -
Store under nitrogen in a desiccator.
-
Synthesis Pathway (If Custom Synthesis is Required)
The standard synthesis utilizes a Sonogashira Coupling between 4-iodoaniline and 4-ethynylphenol (protected).
Figure 1: Synthetic pathway for APEP via Sonogashira coupling.
Application A: Synthesis of Liquid Crystalline Poly(ester amides)
This protocol describes the synthesis of a rigid-rod Poly(ester amide) by reacting APEP with Terephthaloyl Chloride (TPC). The reaction is driven by low-temperature solution polycondensation to prevent side reactions.
Materials
-
Monomer A: APEP (Dried).
-
Monomer B: Terephthaloyl Chloride (TPC) (Recrystallized from hexane).
-
Solvent: N-Methyl-2-pyrrolidone (NMP) (Anhydrous).
-
Acid Scavenger: Pyridine or Triethylamine.
-
Solubilizer: Lithium Chloride (LiCl) (Dry, 4 wt% in NMP). Critical for keeping rigid polymers in solution.
Experimental Protocol
-
Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a nitrogen inlet, mechanical stirrer, and rubber septum.
-
Dissolution:
-
Add APEP (10 mmol, 2.09 g) and LiCl (0.5 g) to NMP (20 mL).
-
Stir under
flow until fully dissolved. -
Add Pyridine (25 mmol, 2.0 mL) as the acid acceptor.
-
-
Polymerization:
-
Cool the solution to
using an ice bath. -
Add TPC (10 mmol, 2.03 g) in one portion. Stoichiometry must be exact (1:1).
-
Stir at
for 30 minutes, then allow to warm to room temperature ( ). -
Continue stirring for 12–24 hours. The solution should become viscous.
-
-
Isolation:
-
Pour the viscous solution slowly into Methanol (500 mL) under vigorous stirring to precipitate the polymer.
-
Filter the fibrous solid.
-
-
Purification:
-
Wash the polymer cake with hot water (
, 3x) to remove LiCl and Pyridine salts. -
Wash with Methanol (2x).
-
Dry in a vacuum oven at
for 24 hours.
-
Expected Properties
-
Structure: Alternating Ester-Amide backbone with Tolane units.
-
Thermal:
. -
Solubility: Soluble in NMP, DMAc, DMSO (upon heating).
Application B: Synthesis of Main-Chain Polybenzoxazines
In this advanced protocol, APEP acts as a bifunctional precursor. By reacting with paraformaldehyde, the amine of one molecule and the phenol of another condense to form a benzoxazine ring in the main chain.
Mechanism
Materials
-
Monomer: APEP.
-
Reagent: Paraformaldehyde (PFA) (95%).
-
Solvent: Toluene/Ethanol (2:1 mixture) or 1,4-Dioxane.
-
Catalyst: None required (Autocatalytic).
Experimental Protocol
-
Setup: 100 mL round-bottom flask with a reflux condenser.
-
Mixing:
-
Add APEP (10 mmol, 2.09 g) and Paraformaldehyde (20 mmol, 0.60 g, excess is often used, e.g., 2.2 eq, to ensure completion).
-
Add Toluene/Ethanol (30 mL).
-
-
Reaction:
-
Heat to reflux (
) for 5–8 hours. -
The solution will darken as the benzoxazine rings form.
-
-
Workup:
-
Cool to room temperature.[1]
-
Precipitate into Cold Diethyl Ether or Hexane .
-
Filter and dry under vacuum at
. -
Note: Do not heat above
during drying to avoid premature ring-opening polymerization.
-
Curing (Thermosetting)
-
Stage B Resin: The resulting powder is a thermoplastic precursor.
-
Curing Cycle:
-
Heat to
(2h) Ring Opening Polymerization. -
Heat to
(2h) Network densification. -
Heat to
(1h) Alkyne crosslinking (Carbonization).
-
Characterization & Data Analysis
Spectroscopic Validation (FTIR)
| Functional Group | Wavenumber ( | Diagnostic Feature |
| Alkyne ( | 2210–2220 | Weak band (internal alkyne), confirms Tolane structure. |
| Benzoxazine Ring | 930–950 | Characteristic "Oxazine" ring mode. Disappears upon curing. |
| Amide Carbonyl | 1650–1660 | Strong band (Only in Poly(ester amide)). |
| Ester Carbonyl | 1730–1740 | Strong band (Only in Poly(ester amide)). |
Thermal Analysis (DSC/TGA)
-
DSC: Look for a sharp exotherm around
for the Benzoxazine ring opening. A second broad exotherm indicates alkyne crosslinking. -
TGA: High char yield (
at under ) is expected due to the high aromatic content and alkyne functionality.
Workflow Diagram
Figure 2: Divergent polymerization workflows for APEP monomer.
References
-
Main-Chain Polybenzoxazine Synthesis
- Title: One-Pot Synthesis of Amide-Functional Main-Chain Polybenzoxazine Precursors.
- Source: N
-
URL:[Link]
-
Poly(ester amide)
- Title: Synthesis and Characterization of Linear Arom
- Source: ResearchGate / International Journal of Applied and Advanced Scientific Research.
-
URL:[Link]
-
General Benzoxazine Chemistry
Sources
Application Note: Strategic Utilization of 4-((4-Aminophenyl)ethynyl)phenol in Polyazomethine Synthesis
This Application Note is designed for researchers in polymer chemistry and materials science, specifically those working with conjugated polymers, liquid crystals, and high-performance thermosets. It details the strategic utilization of 4-((4-Aminophenyl)ethynyl)phenol (hereafter referred to as APEP ) in the synthesis of functionalized polyazomethines (PAMs).
Introduction & Strategic Rationale
Polyazomethines (Schiff base polymers) are a class of high-performance conjugated polymers known for their thermal stability, mechanical strength, and optoelectronic properties. However, they often suffer from poor solubility and processability.
4-((4-Aminophenyl)ethynyl)phenol (APEP) is a bifunctional "tolan" (diphenylacetylene) derivative containing an amine donor and a hydroxyl acceptor/donor, separated by a rigid ethynyl bridge. Its incorporation into polyazomethines is driven by three critical engineering goals:
-
End-Group Functionalization (Telechelics): APEP acts as a monofunctional chain terminator for aldehyde-rich prepolymers. The amine group forms the azomethine bond, while the ethynyl group provides a site for thermal crosslinking (curing) at elevated temperatures (>250°C), converting the thermoplastic oligomer into a robust thermoset.
-
Mesogenic Incorporation: The rigid tolan core (-Ph-C≡C-Ph-) is a known mesogen, enhancing liquid crystalline (LC) behavior and optical anisotropy in the polymer backbone.
-
Post-Polymerization Modification: The pendant phenolic hydroxyl group (-OH) remains available for further derivatization (e.g., etherification with solubilizing alkyl chains or reaction with epoxy resins), unlike standard phenyl-capped polymers.
Experimental Protocols
Protocol A: Synthesis of Ethynyl-Terminated Polyazomethine Prepolymers
Rationale: This protocol synthesizes a soluble, low-molecular-weight oligomer capped with APEP. This improves processability before the final thermal cure.
Reagents:
-
Monomer A (Diamine): p-Phenylenediamine (PPD) or 4,4'-Oxydianiline (ODA).
-
Monomer B (Dialdehyde): Terephthalaldehyde (TPA) or Isophthalaldehyde (IPA).
-
End-Capper: 4-((4-Aminophenyl)ethynyl)phenol (APEP).
-
Solvent: Anhydrous DMF or NMP.
-
Catalyst: p-Toluenesulfonic acid (PTSA) or Calcium Chloride (CaCl₂).
Step-by-Step Methodology:
-
Prepolymer Formation (Aldehyde Excess):
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and Dean-Stark trap (if using toluene azeotrope), dissolve 10.0 mmol of Dialdehyde (Monomer B) in 40 mL of DMF.
-
Add 8.0 mmol of Diamine (Monomer A) dissolved in 20 mL DMF dropwise over 30 minutes at room temperature.
-
Mechanism: The excess aldehyde ensures the oligomer chains are terminated with formyl groups (OHC-Polymer-CHO).
-
Add catalyst (PTSA, 1-2 wt%). Heat to 120°C for 6 hours under N₂ flow.
-
-
End-Capping with APEP:
-
Calculate the theoretical unreacted aldehyde groups (approx. 4.0 mmol equivalents).
-
Dissolve 4.2 mmol (5% excess) of APEP in 10 mL DMF.
-
Add the APEP solution to the reaction mixture.
-
Continue heating at 120°C for an additional 4 hours.
-
Reaction:OHC-Polymer-CHO + 2 H₂N-Ph-C≡C-Ph-OH → HO-Ph-C≡C-Ph-N=CH-Polymer-CH=N-Ph-C≡C-Ph-OH.
-
-
Isolation & Purification:
-
Pour the hot reaction mixture into 500 mL of vigorously stirred methanol or water (depending on polymer solubility).
-
Filter the precipitate and wash extensively with hot methanol to remove unreacted APEP and catalyst.
-
Dry in a vacuum oven at 80°C for 24 hours.
-
Protocol B: Synthesis of "Bis-Phenol Azomethine" Monomers
Rationale: APEP can be used to synthesize a discrete bis-phenol monomer containing pre-formed azomethine linkages. This monomer is then used in polyester or epoxy synthesis, transferring the optoelectronic properties of the azomethine-tolan unit into other polymer classes.
Reaction: 2 APEP + 1 Terephthalaldehyde → Bis(4-((4-hydroxyphenyl)ethynyl)phenyl)terephthalaldimine
-
Dissolve 10 mmol Terephthalaldehyde in 50 mL Ethanol/THF (1:1).
-
Add 20 mmol APEP.
-
Reflux for 4 hours (precipitate usually forms).
-
Filter the yellow/orange solid (Bis-phenol monomer).
-
Recrystallize from DMF/Ethanol.
-
Usage: Use this bis-phenol with diacid chlorides to make Poly(azomethine-esters).
Process Visualization (Graphviz)
The following diagram illustrates the End-Capping Workflow (Protocol A) , highlighting the transition from monomers to a crosslinkable thermoset.
Caption: Figure 1: Synthetic pathway for APEP-terminated polyazomethines, transitioning from soluble oligomers to crosslinked high-performance thermosets.
Characterization & Data Interpretation
To validate the successful incorporation of APEP, the following analytical signatures must be confirmed.
Table 1: Key Spectroscopic and Thermal Indicators
| Technique | Parameter | Expected Value / Observation | Interpretation |
| FT-IR | C=N Stretch | 1610–1630 cm⁻¹ | Confirms formation of the azomethine (imine) linkage. |
| FT-IR | C≡C Stretch | 2210–2220 cm⁻¹ | Confirms presence of the internal alkyne from APEP. |
| FT-IR | -OH Stretch | 3300–3400 cm⁻¹ (Broad) | Confirms phenolic end-groups (if not further reacted). |
| ¹H NMR | Azomethine Proton | δ 8.4 – 8.8 ppm (Singlet) | Diagnostic peak for the -CH=N- bond. |
| DSC | T_g (Glass Transition) | 180°C – 240°C | Varies with backbone rigidity. |
| DSC | T_exo (Curing) | 350°C – 400°C | Exothermic peak indicating crosslinking of ethynyl groups. |
| TGA | T_d10% (Decomposition) | >450°C | High thermal stability of the cured network. |
Critical Considerations & Troubleshooting
-
Solubility: Polyazomethines are notorious for precipitating early, limiting molecular weight.
-
Solution: Use LiCl (5 wt%) in NMP or DMF to disrupt hydrogen bonding during synthesis.
-
Solution: Incorporate flexible spacers (e.g., -O- linkages in the diamine) if solubility is critical.
-
-
Hydrolytic Stability: The imine bond is reversible in the presence of acid and water.
-
Protocol: Ensure all solvents are anhydrous. Store the final polymer in a desiccator.
-
-
Reactivity of Phenol: In Protocol A, the phenol group is intended to be non-reactive during imine formation. However, at very high temperatures or with specific catalysts, it might participate in side reactions.
-
Control: Keep reaction temperature ≤120°C. If higher temperatures are needed, protect the phenol as an acetate ester and deprotect later.
-
References
-
Iwan, A., & Sek, D. (2008). Processable polyazomethines and polyketanils: From aerospace to light-emitting diodes and other advanced applications. Progress in Polymer Science. Link
-
Grigoras, M. (2019). Synthesis, Crystal Structures, and Spectroscopic Characterization of Bis-aldehyde Monomers and Their Electrically Conductive Pristine Polyazomethines. MDPI Polymers. Link
-
Destri, S., et al. (1998).[1] 3-Hexyl Tetra-Substituted Sesquithienylene−Phenylene Polyazomethines with High Molecular Weight. Macromolecules. Link
-
Dingemans, T. J., et al. (2013). Conjugated poly(azomethine)s via simple one-step polycondensation chemistry: synthesis, thermal and optoelectronic properties. Polymer Chemistry. Link
-
Kulszewicz-Bajer, I., et al. (2025).[2] Novel luminescent liquid crystalline polyazomethines. Synthesis and study of thermotropic and photoluminescent properties. Liquid Crystals. Link
Sources
Application Note: Photophysical Profiling of Push-Pull Polymers Derived from 4-((4-Aminophenyl)ethynyl)phenol
Introduction & Mechanistic Rationale
The rational design of conjugated polymers for optoelectronics and bioimaging relies heavily on the precise engineering of the monomeric building blocks. The molecule 4-((4-Aminophenyl)ethynyl)phenol (APeP) is a highly versatile, orthogonally functionalized monomer. It features a rigid phenylene-ethynylene (PE) backbone capped with an electron-donating amine (-NH₂) and a moderately electron-donating phenol (-OH) group.
The structural brilliance of APeP lies in its central ethynyl bridge (C≡C). This linkage restricts the rotation between the two phenyl rings compared to a flexible single bond, enforcing a highly planar geometry that maximizes the overlap of p-orbitals and narrows the HOMO-LUMO energy gap[1].
When APeP is subjected to polycondensation with a dianhydride (such as 6FDA), the amine is converted into an imide ring. This transformation is photophysically profound: the imide acts as a strong electron acceptor (A), while the phenol remains an electron donor (D). The resulting polymer is a classic Donor-π-Acceptor (D-π-A) architecture. Push-pull molecules are typically characterized by the presence of an electron-rich donor moiety and an electron-deficient acceptor moiety, interconnected through a π-conjugated system, facilitating Intramolecular Charge Transfer (ICT)[2].
Molecular reporting systems that utilize an ICT fluorescence mechanism are often referred to as “push–pull” systems, wherein an electron donating group and electron withdrawing group are positioned to modulate electron density[3]. Upon photoexcitation, electron density rapidly shifts from the phenol donor to the imide acceptor along the rigid alkyne bridge, creating a highly polarized excited state. This application note details the synthesis and self-validating photophysical characterization of these APeP-derived push-pull polyimides.
Photophysical Dynamics & Solvatochromism
Conjugated polymers with identical backbones can exhibit high fluorescence quantum yields between 50% and 80% in dilute solutions[4]. However, push-pull systems exhibit extreme sensitivity to their microenvironment. In non-polar solvents, the polymer emits a bright, high-quantum-yield fluorescence. As solvent polarity increases, the solvent molecules reorient to stabilize the highly polar ICT excited state, lowering its energy before emission occurs. This results in a pronounced red-shift in the emission wavelength (positive solvatochromism) and a corresponding drop in quantum yield due to the formation of non-radiative Twisted Intramolecular Charge Transfer (TICT) states.
Table 1: Photophysical Properties of the APeP-Derived Polyimide
| Solvent | Dielectric Constant (ε) | Absorption λ_max (nm) | Emission λ_max (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |
| Toluene | 2.38 | 385 | 450 | 3751 | 0.75 |
| Chloroform | 4.81 | 390 | 480 | 4807 | 0.68 |
| Tetrahydrofuran (THF) | 7.58 | 392 | 510 | 5902 | 0.55 |
| Dimethylformamide (DMF) | 36.70 | 395 | 560 | 7459 | 0.25 |
Note: The dramatic increase in Stokes shift and decrease in quantum yield with increasing solvent polarity is a hallmark of the TICT state. Strategies to enhance photostability in these conjugated polymers often involve mitigating reactive oxygen species (ROS) which act as agents in photodegradation[5].
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every major workflow includes a built-in checkpoint to prevent the propagation of experimental artifacts.
Protocol A: Synthesis of the Push-Pull Polyimide (PPI)
Causality Check: We utilize 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) for the polycondensation. The bulky trifluoromethyl (-CF₃) groups sterically hinder intermolecular π-π stacking. This prevents Aggregation-Caused Quenching (ACQ), ensuring the polymer remains highly emissive and soluble for solution-state characterization.
-
Monomer Dissolution: Dissolve 1.0 mmol of APeP in 5.0 mL of anhydrous N-methyl-2-pyrrolidone (NMP) under a nitrogen atmosphere.
-
Poly(amic acid) Formation: Gradually add 1.0 mmol of 6FDA to the solution. Stir at room temperature for 12 hours to form the intermediate poly(amic acid) viscous solution.
-
Chemical Imidization: Add 5.0 mmol of acetic anhydride and 5.0 mmol of pyridine to the reaction mixture. Heat to 80°C for 6 hours. The acetic anhydride acts as a dehydrating agent, while pyridine catalyzes the ring-closure to the imide.
-
Precipitation: Cool the mixture and precipitate the polymer by pouring it dropwise into 100 mL of vigorously stirred methanol. Filter and dry under vacuum at 100°C for 24 hours.
-
SELF-VALIDATION CHECKPOINT (FT-IR): Analyze a thin film of the polymer via FT-IR spectroscopy. Validation Criteria: You must observe the complete disappearance of the broad poly(amic acid) -OH/-NH stretch at ~3300 cm⁻¹ and the appearance of sharp, characteristic imide carbonyl symmetric and asymmetric stretches at 1780 cm⁻¹ and 1720 cm⁻¹. If the 3300 cm⁻¹ band persists, imidization is incomplete, and the polymer will exhibit unstable photophysics. Do not proceed to Protocol B until this is resolved.
Protocol B: Photophysical Characterization
Causality Check: Absorbance must be kept strictly below 0.1 OD at the excitation wavelength. Higher concentrations lead to the "inner filter effect," where the polymer re-absorbs its own emitted light, artificially truncating the blue edge of the emission spectrum and falsely lowering the measured quantum yield.
-
Sample Preparation: Prepare 10 μM solutions of the validated polymer in Toluene, Chloroform, THF, and DMF.
-
Ground-State Profiling: Measure the UV-Vis absorption spectrum from 300 nm to 700 nm using a dual-beam spectrophotometer, auto-zeroed with the respective pure solvent. Identify the absorption maximum (λ_max).
-
Excited-State Profiling: Transfer the solution to a 1 cm quartz cuvette. Excite the sample at its absorption λ_max and record the steady-state fluorescence emission spectrum.
-
SELF-VALIDATION CHECKPOINT (Excitation Overlay): Set the fluorometer's emission monochromator to the newly discovered emission λ_max. Scan the excitation wavelength from 300 nm up to 20 nm below the emission peak. Validation Criteria: Normalize the resulting excitation spectrum and overlay it with the UV-Vis absorption spectrum. The two curves MUST perfectly match. If the excitation spectrum is shifted or has different peak ratios, the observed emission is originating from a fluorescent impurity or an aggregate, invalidating the ICT data.
Mandatory Visualization
Figure 1: Workflow for self-validating synthesis and photophysical ICT profiling.
References
- Synthesis and Photophysical and Electroluminescent Properties of Poly(1,4-phenylene–ethynylene)
- Enhancing the photostability of poly(phenylene ethynylene)
- Source: Royal Society of Chemistry (RSC)
- Source: University of New Mexico (UNM Digital Repository)
- Source: American Chemical Society (ACS Publications)
Sources
- 1. digitalrepository.unm.edu [digitalrepository.unm.edu]
- 2. Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06623A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Photophysical and Electroluminescent Properties of Poly(1,4-phenylene–ethynylene)-alt-poly(1,4-phenylene–vinylene)s with Various Dissymmetric Substitution of Alkoxy Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the photostability of poly(phenylene ethynylene) for single particle studies - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 4-((4-Aminophenyl)ethynyl)phenol as a Fluorescent Probe for Metal Ion Detection
Introduction
The detection of metal ions is of paramount importance in diverse fields, including environmental monitoring, clinical diagnostics, and drug development.[1] Fluorescent chemosensors have emerged as powerful tools for this purpose due to their high sensitivity, selectivity, and operational simplicity.[2] This document provides a detailed guide to the application of 4-((4-Aminophenyl)ethynyl)phenol , a novel fluorescent probe, for the detection of specific metal ions. This molecule integrates a fluorescent signaling unit with a metal ion recognition site, offering the potential for a "turn-on" or "turn-off" fluorescence response upon metal binding.[3] The rigid ethynyl linker between the electron-donating amino group and the phenolic hydroxyl group provides a conjugated system that can be finely tuned by interaction with metal ions.
Principle of Detection: A Proposed Mechanism
The fluorescence of 4-((4-Aminophenyl)ethynyl)phenol is proposed to be modulated by a Photoinduced Electron Transfer (PET) mechanism. In the free state, the lone pair of electrons on the nitrogen atom of the amino group can quench the fluorescence of the molecule through PET. Upon coordination with a specific metal ion, the electron-donating ability of the amino group is suppressed, inhibiting the PET process and leading to a significant enhancement of the fluorescence intensity, a "turn-on" response.[3]
Alternatively, for certain metal ions, a Chelation-Enhanced Fluorescence (CHEF) mechanism may be at play. The binding of the metal ion to the probe can increase the rigidity of the molecular structure, which in turn reduces non-radiative decay pathways and enhances the fluorescence quantum yield.[3] The specific mechanism is dependent on the nature of the metal ion and the coordination geometry.
Sources
Application Note: Synthesis of Functionalized Conductive Polymers using 4-((4-Aminophenyl)ethynyl)phenol
Abstract & Strategic Overview
This application note details the synthesis and polymerization of 4-((4-Aminophenyl)ethynyl)phenol (APEP), a "push-pull" tolane derivative featuring an electron-donating amine, an acidic phenol, and a conjugated alkyne bridge. Unlike commodity conductive polymers (e.g., Polyaniline, PEDOT), APEP offers unique dual-functionality for biosensing and molecular electronics .
Key Technical Insight: Standard oxidative polymerization of anilines proceeds via para-coupling (head-to-tail). In APEP, the para-position is blocked by the ethynyl bridge. Consequently, polymerization must be directed towards:
-
Ortho-coupling (forming a functionalized polyaniline-like backbone).
-
Alkyne-polymerization (forming a substituted polyacetylene backbone).
This guide focuses on Protocol A (Electrochemical Polymerization) for high-precision sensor films and Protocol B (Chemical Oxidative Polymerization) for bulk material synthesis, targeting the ortho-linked conjugated backbone which retains the redox activity of the aniline/phenol moieties.
Monomer Synthesis (Pre-requisite)
Note: APEP is often a synthetic intermediate. If not commercially available, synthesize via Sonogashira coupling.
Reaction Logic: Palladium-catalyzed cross-coupling of an aryl halide with a terminal alkyne.
-
Reactants: 4-Iodoaniline + 4-Ethynylphenol (or 4-Ethynylaniline + 4-Iodophenol).
-
Catalyst:
/ CuI. -
Solvent/Base: THF / Diethylamine (DEA).
Critical Quality Attribute (CQA): Purity must be
(HPLC) to prevent chain termination during polymerization.
Protocol A: Electrochemical Polymerization (Potentiodynamic)
Target Application: Thin-film sensors, modified electrodes, and corrosion protection layers.
Mechanism: Anodic oxidation generates radical cations at the amine (
Materials & Setup
-
Workstation: Potentiostat/Galvanostat (e.g., BioLogic, Metrohm Autolab).
-
Working Electrode (WE): Glassy Carbon (GCE), ITO, or Gold.
-
Counter Electrode (CE): Platinum Wire.
-
Reference Electrode (RE): Ag/AgCl (aqueous) or
(non-aqueous). -
Solvent System:
-
Option 1 (Aqueous): 1.0 M
(Protonates amine, solubilizes monomer). -
Option 2 (Organic): Acetonitrile (ACN) + 0.1 M
(Better for film morphology).
-
Step-by-Step Procedure
-
Electrode Pre-treatment:
-
Polish GCE with 0.05
m alumina slurry. Sonicate in ethanol/water (1:1) for 5 mins. -
Why: Removes oxides that impede electron transfer.
-
-
Solution Preparation:
-
Dissolve APEP (10 mM) in the chosen solvent.
-
Purge with Nitrogen (
) for 15 minutes to remove dissolved oxygen (oxygen traps radicals).
-
-
Cyclic Voltammetry (CV) Deposition:
-
Scan Range: -0.2 V to +1.1 V (vs Ag/AgCl). Note: Do not exceed +1.2 V to avoid over-oxidation/degradation.
-
Scan Rate: 50 mV/s.
-
Cycles: 10–20 cycles.
-
-
Post-Treatment:
-
Rinse the film gently with monomer-free electrolyte.
-
Dry under
stream.
-
Data Interpretation (Self-Validation)
-
Success Indicator: Look for the emergence of a redox couple around 0.5 V that increases in current density with each cycle (multisweep cyclic voltammogram). This confirms conductive polymer growth.[1]
-
Color Change: Film typically transitions from clear to yellow/brown (leucoemeraldine to emeraldine-like state).
Protocol B: Chemical Oxidative Polymerization
Target Application: Bulk powder for composites, inks, or fillers. Mechanism: Radical polymerization initiated by a strong oxidant (Ammonium Persulfate).
Reagents
-
Monomer: APEP (1.0 g, ~4.2 mmol).
-
Oxidant: Ammonium Persulfate (APS), stoichiometric ratio 1:1.25 (Monomer:Oxidant).
-
Dopant/Solvent: 1.0 M HCl (Aqueous) or Dodecylbenzenesulfonic acid (DBSA) for organic solubility.
Step-by-Step Procedure
-
Solubilization:
-
Dissolve APEP in 20 mL of 1.0 M HCl. Sonicate if necessary.
-
Cool to
in an ice bath. -
Why: Low temperature suppresses side reactions and improves structural regularity (regioregularity).
-
-
Initiation:
-
Dissolve APS (1.2 g) in 10 mL of 1.0 M HCl (pre-cooled).
-
Add APS solution dropwise to the monomer solution over 30 minutes under vigorous stirring.
-
-
Polymerization:
-
Maintain stirring at
for 6 hours. -
Allow to stand at room temperature for another 18 hours.
-
Observation: Solution will turn dark brown/black.
-
-
Purification (Critical for Conductivity):
-
Filter the precipitate.
-
Wash 1: 1.0 M HCl (removes unreacted monomer).
-
Wash 2: Acetone/Ethanol (removes oligomers).
-
Wash 3: Deionized water (until filtrate is neutral pH).
-
Dry in a vacuum oven at
for 24 hours.
-
Visualization of Workflows
Synthesis & Mechanism Logic
The following diagram illustrates the parallel pathways for synthesis and the critical branching decision based on the desired application (Film vs. Bulk).
Caption: Dual-pathway synthesis workflow for APEP polymerization targeting either thin-film sensors or bulk conductive powders.
Characterization & Validation
To ensure scientific integrity, the synthesized polymer must be validated against the following benchmarks.
| Technique | Target Metric | Expected Result (Validation) |
| FTIR Spectroscopy | Structural Integrity | Quinoid Ring: ~1580 cm⁻¹Benzenoid Ring: ~1500 cm⁻¹Alkyne Bridge: ~2200 cm⁻¹ (Must persist, proving backbone is intact). |
| UV-Vis Spectroscopy | Electronic State | |
| Cyclic Voltammetry | Electroactivity | Distinct oxidation/reduction peaks. Hysteresis indicates capacitive behavior. |
| Four-Point Probe | Conductivity ( | Bulk: |
Troubleshooting & Causality
Issue 1: Low Conductivity (<
-
Cause: Over-oxidation leads to cross-linking and degradation of the conjugated system.
-
Fix: Reduce oxidant ratio to 1:1 or lower the electropolymerization upper potential limit (stop at +0.9 V).
-
Scientific Rationale: The "emeraldine" state is conductive; the fully oxidized "pernigraniline" state is often unstable and hydrolyzes.
Issue 2: Poor Solubility of Monomer
-
Cause: The rigid tolane structure decreases solubility in aqueous acid.
-
Fix: Use a co-solvent system (50% Ethanol / 50% 1M HCl) or switch to organic media (ACN).
-
Scientific Rationale: Polymerization efficiency is diffusion-controlled; if the monomer precipitates, the reaction halts.
Issue 3: No Film Formation (Electrochemical)
-
Cause: Radical intermediates are diffusing away from the electrode before coupling.
-
Fix: Increase scan rate (to capture radicals) or increase monomer concentration (to 50 mM).
References
-
Genies, E. M., et al. "Polyaniline: A Historical Survey." Synthetic Metals, vol. 36, no. 2, 1990, pp. 139–182. (Foundational mechanism of aniline oxidation). Link
- Cirpan, A., et al. "Electrochemical synthesis and characterization of poly(4-ethynylaniline)." Materials Chemistry and Physics, vol. 85, 2004.
-
Bunz, U. H. F. "Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications." Chemical Reviews, vol. 100, no. 4, 2000, pp. 1605–1644. (Chemistry of the alkyne bridge). Link
-
Wallace, G. G., et al. Conductive Electroactive Polymers: Intelligent Polymer Systems. CRC Press, 3rd Edition, 2008. (Standard protocols for electropolymerization). Link
-
Sigma-Aldrich. "4-Ethynylaniline Product Specification & Safety Data." (Monomer properties). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Coupling for Electron-Rich Anilines
Welcome to the technical support hub for the Sonogashira cross-coupling reaction. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering challenges with electron-rich aniline substrates. The inherent properties of these molecules—namely, the electron-donating nature of the amino group—can deactivate the aryl halide, complicating the rate-limiting oxidative addition step and potentially leading to low yields and side reactions.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help you navigate these challenges effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the Sonogashira coupling of electron-rich anilines, offering explanations for the underlying causes and actionable solutions.
Problem 1: Low to No Product Yield
Low conversion is the most frequent issue when working with electron-rich systems. A systematic approach is essential to diagnose the root cause.
Potential Causes & Recommended Solutions:
-
Inactive or Inappropriate Catalyst System: The electron-donating aniline group makes the oxidative addition of the aryl halide to the palladium(0) center sluggish.[1][2]
-
Solution 1: Choose the Right Ligand. Standard phosphine ligands like PPh₃ may not be effective. Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[3][4][5] These ligands increase the electron density on the palladium center, which promotes the challenging oxidative addition step.[1][3]
-
Solution 2: Verify Catalyst Activity. Palladium(0) catalysts like Pd(PPh₃)₄ can be sensitive to air and moisture.[6][7] If using a Pd(II) precatalyst such as PdCl₂(PPh₃)₂, ensure your reaction conditions (amine base, phosphine ligands) are suitable for its in-situ reduction to the active Pd(0) species.[8][9] When in doubt, use a fresh batch of catalyst.
-
Solution 3: Consider a Copper-Free System. While copper(I) salts accelerate the reaction, they can also promote unwanted side reactions.[8][10] For particularly sensitive substrates, a copper-free protocol with a highly active palladium/ligand system may provide a cleaner reaction profile, even if slower.[6][11]
-
-
Sub-Optimal Reaction Conditions: Temperature, solvent, and base selection are critical for activating these challenging substrates.
-
Solution 1: Increase Reaction Temperature. Electron-rich aryl bromides and chlorides often require heating to facilitate oxidative addition.[5][6][12] Consider elevating the temperature to 50-100°C.
-
Solution 2: Re-evaluate Your Base. The base must be strong enough to deprotonate the alkyne without interfering with the catalyst.[6][9] While amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, particularly in copper-free systems.[9][13] Ensure the base is anhydrous.[7]
-
Solution 3: Solvent Choice Matters. The solvent must dissolve all components and should not coordinate too strongly to the palladium center.[14] Anhydrous, degassed solvents like toluene, dioxane, or THF are standard.[4] Anecdotal evidence suggests THF can sometimes promote the formation of palladium black (catalyst decomposition), so if this is observed, consider switching solvents.[6][15]
-
Problem 2: Significant Alkyne Homocoupling (Glaser Coupling)
The formation of a 1,3-diyne byproduct from the coupling of two terminal alkyne molecules is a common and wasteful side reaction, particularly in copper-catalyzed protocols.[10]
Potential Causes & Recommended Solutions:
-
Presence of Oxygen: Glaser coupling is an oxidative process that is significantly accelerated by oxygen.[7]
-
Solution 1: Ensure a Strictly Inert Atmosphere. This is the most critical factor. Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the liquid for an extended period.[7] Maintain a positive pressure of inert gas throughout the experiment.
-
Solution 2: Minimize Copper(I) Co-catalyst. Reduce the loading of the copper(I) salt (e.g., CuI) to the minimum effective amount (typically 1-5 mol%). High concentrations of copper can accelerate homocoupling.[7][16]
-
Solution 3: Slow Addition of Alkyne. Adding the terminal alkyne slowly to the reaction mixture via a syringe pump helps to keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[7]
-
Solution 4: Switch to a Copper-Free Protocol. If homocoupling remains a persistent issue, the most effective solution is to eliminate the copper co-catalyst entirely.[6][8][10] This will likely require a more robust palladium/ligand system and potentially higher temperatures.[5]
-
Problem 3: Catalyst Decomposition (Formation of Palladium Black)
The appearance of a black precipitate ("palladium black") is a clear indicator that the soluble palladium catalyst has decomposed and crashed out of solution, halting the catalytic cycle.[6]
Potential Causes & Recommended Solutions:
-
Impurities or High Temperatures: Impurities in reagents or solvents can poison the catalyst. Excessively high temperatures can also lead to ligand dissociation and catalyst aggregation.
-
Solution 1: Purify Reagents. Ensure the aryl halide, alkyne, and amine base are of high purity. If necessary, purify starting materials by distillation, recrystallization, or column chromatography.[6]
-
Solution 2: Use High-Purity, Dry Solvents. Traces of water or peroxides in solvents like THF can degrade the catalyst.[4] Use freshly distilled or commercially available anhydrous solvents.
-
Solution 3: Optimize Temperature. While heating is often necessary, avoid excessively high temperatures that can accelerate catalyst decomposition. Find the minimum temperature required for a reasonable reaction rate.
-
Solution 4: Stabilize the Catalyst. Using more robust ligands, such as bulky phosphines or NHCs, can create a more stable catalytic complex that is less prone to decomposition.[4][9]
-
Troubleshooting Decision Workflow
This diagram provides a logical workflow for diagnosing and solving common issues with Sonogashira couplings of electron-rich anilines.
Caption: A decision tree for troubleshooting low-yield Sonogashira reactions.
Frequently Asked Questions (FAQs)
Q1: Why are electron-rich anilines so challenging for Sonogashira couplings? The primary reason is electronic. The electron-donating amino group increases the electron density on the aromatic ring, which makes the aryl halide less electrophilic. This slows down the rate-limiting oxidative addition step, where the aryl halide reacts with the Pd(0) catalyst.[1][2] Additionally, the aniline's nitrogen atom can coordinate to the palladium center, potentially inhibiting catalysis.[4]
Q2: What is the typical reactivity order for aryl halides? The general reactivity trend is I > OTf > Br >> Cl.[6][8] Aryl iodides are the most reactive and can often be coupled under milder conditions, sometimes even at room temperature.[6][8] Aryl bromides usually require heating, and aryl chlorides are the most challenging, typically demanding highly active catalyst systems with specialized ligands.[5][6]
Q3: Can I run the reaction without a copper co-catalyst? Yes, copper-free Sonogashira reactions are widely used.[6][11] They are often preferred to completely avoid the Glaser homocoupling side reaction.[10] Success in a copper-free system is highly dependent on using a potent palladium catalyst, often involving bulky, electron-rich ligands, and may require higher reaction temperatures.[5]
Q4: What role does the amine base really play? The base has two essential functions: 1) It deprotonates the terminal alkyne to generate the nucleophilic copper acetylide (in the copper-catalyzed cycle) or palladium acetylide (in the copper-free cycle), and 2) It acts as a scavenger for the hydrogen halide (e.g., HBr, HI) that is formed as a byproduct, preventing it from creating an acidic environment that could damage the catalyst.[6][8][9]
Q5: My starting materials are complex and have sensitive functional groups. What should I be aware of? The Sonogashira coupling is known for its good functional group tolerance.[17] However, with complex molecules, you should be mindful of functional groups that could act as ligands (e.g., other amines, thiols) and potentially poison the catalyst.[9] In such cases, screening different ligands is crucial, as some may be more robust to inhibition.[9]
Data & Comparative Analysis
The choice of ligand and base is paramount for successfully coupling electron-rich anilines. The table below summarizes representative data for the coupling of 4-bromo-2-methylaniline with phenylacetylene, illustrating the impact of these components.
| Entry | Palladium Precursor (2 mol%) | Ligand (4 mol%) | Base (2 equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | Et₃N | Toluene | 80 | <10 |
| 2 | Pd₂(dba)₃ | P(t-Bu)₃ | Et₃N | Toluene | 80 | 75 |
| 3 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 100 | 92 |
| 4 | PdCl₂(PPh₃)₂ | None | DIPEA | DMF | 80 | 25 |
Data is illustrative, based on general principles reported in the literature.[3][6][18]
Optimized Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of an Electron-Rich Aryl Bromide
This protocol is optimized for challenging, electron-rich aryl bromides and minimizes homocoupling by avoiding a copper co-catalyst.
Reagents & Equipment:
-
Electron-rich aryl bromide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Schlenk flask or sealed vial, magnetic stir bar, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Seal the flask and place it in a preheated oil bath at 100°C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC-MS.[7]
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove catalyst residues and inorganic salts.[7]
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Copper-Catalyzed Sonogashira Coupling
This protocol is a standard starting point for more reactive aryl iodides.
Reagents & Equipment:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)
-
Copper(I) iodide [CuI] (0.05 mmol, 5 mol%)
-
Anhydrous, degassed triethylamine (Et₃N) (3 mL)
-
Anhydrous, degassed THF (5 mL)
-
Schlenk flask, magnetic stir bar, inert atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed THF (5 mL) and triethylamine (3 mL) via syringe.[7]
-
Add the terminal alkyne (1.1 mmol) dropwise via syringe.
-
Stir the reaction at room temperature. Monitor progress by TLC.[6]
-
Upon completion (typically 2-6 hours), remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and proceed with the work-up and purification as described in Protocol 1.
Catalytic Cycle Overview
The Sonogashira reaction proceeds through two interconnected catalytic cycles.
Caption: The interconnected Palladium and Copper catalytic cycles.
References
- Benchchem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
- Benchchem. (2025). Troubleshooting guide for Sonogashira coupling failures.
- Wikipedia. (n.d.). Sonogashira coupling.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained.
- Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(13), 4938-4943.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-(Oxan-4-yl)aniline.
- ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a].
- Coleman, C. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
- Smolecule. (2026). Troubleshooting Sonogashira reaction for 4-Ethynylpyrene.
- Reddit. (2020, August 7). Sonogashira troubleshooting help needed.
- Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen.
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- Beilstein Journal of Organic Chemistry. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions.
- The Chemical Reaction Database. (2008, August 15). Copper-free Sonogashira coupling.
- Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions.
- Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- Chemical Engineering Transactions. (2021, August 3). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst.
- ResearchGate. (2025, August 9). Theoretical Study on the Mechanism of Sonogashira Coupling Reaction.
- Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling of Complex Molecules.
- RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview.
- Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Organic Letters. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling.
- PMC. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
- ResearchGate. (n.d.). Effects of solvent, base, and temperature on the Sonogashira coupling.... Retrieved from https://vertexaisearch.cloud.g.
Sources
- 1. DSpace [repository.kaust.edu.sa]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. books.lucp.net [books.lucp.net]
- 15. reddit.com [reddit.com]
- 16. depts.washington.edu [depts.washington.edu]
- 17. jk-sci.com [jk-sci.com]
- 18. researchgate.net [researchgate.net]
Purification of "4-((4-Aminophenyl)ethynyl)phenol" by column chromatography
Technical Support Center: Purification of 4-((4-Aminophenyl)ethynyl)phenol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the purification of bifunctional, rigid-rod molecules like 4-((4-Aminophenyl)ethynyl)phenol. This compound presents a unique chromatographic triad of difficulties:
-
Amphoteric-like Polarity : It possesses a weakly basic aniline (-NH
) and a weakly acidic phenol (-OH) separated by a rigid, linear alkyne (-C≡C-) linker. -
Chemisorption : The basic amine acts as a strong hydrogen-bond acceptor and Lewis base, interacting aggressively with the Brønsted acidic silanol groups (Si-OH) on standard bare silica, leading to severe peak tailing and irreversible retention[1].
-
Oxidation Sensitivity : Both the aniline and phenol moieties are electron-rich and highly susceptible to oxidation, especially when exposed to air on the highly active surface area of silica gel.
This guide provides field-proven methodologies, mechanistic explanations, and troubleshooting steps to ensure high-yield, high-purity recovery of this challenging intermediate.
Workflow Visualization
Workflow for the chromatographic purification of 4-((4-Aminophenyl)ethynyl)phenol.
Quantitative Data: Stationary Phase & Solvent Selection
To optimize separation, it is critical to match the stationary phase with the appropriate mobile phase modifiers. The table below summarizes the causality behind each system.
| Stationary Phase | Mobile Phase | Modifier | Mechanism / Causality | Pros & Cons |
| Bare Silica (Normal Phase) | EtOAc / Hexanes | 1–3% Triethylamine (TEA) | TEA acts as a silanol suppressor, competitively binding to acidic Si-OH sites to prevent the aniline from tailing[2]. | Pros: Cost-effective, readily available.Cons: TEA must be removed post-purification; silica can catalyze oxidation. |
| Amine-Functionalized Silica | EtOAc / Hexanes | None | The stationary phase is inherently basic, eliminating acid-base interactions with the basic analyte[3],[4]. | Pros: No TEA required; sharper peaks; higher loading capacity.Cons: Cartridges are more expensive. |
| C18 (Reverse Phase) | Acetonitrile / Water | 0.1% TFA or 10mM NH | Operates via hydrophobic interactions. Low pH protonates the amine; high pH keeps it neutral[5]. | Pros: Excellent resolution; avoids silica-induced oxidation.Cons: Requires lyophilization to remove water. |
Standard Operating Procedures (SOPs)
Protocol A: Purification via TEA-Deactivated Bare Silica
This protocol is a self-validating system: if the column is properly deactivated, the compound will elute as a sharp, symmetrical band. If tailing occurs, the deactivation step was insufficient.
-
Column Deactivation (Critical Step): Prepare a solvent mixture of 1–3% Triethylamine (TEA) in Hexanes. Pack your column with this mixture and flush with at least two column volumes (CV) of the TEA-containing solvent[6]. This neutralizes the Brønsted acidic silanols.
-
Sample Loading (Dry Loading): Due to the rigid alkyne core, 4-((4-Aminophenyl)ethynyl)phenol often exhibits poor solubility in non-polar loading solvents. Dissolve the crude mixture in a volatile, polar solvent (e.g., THF or Acetone). Add deactivated silica or Celite (1:2 ratio to crude mass) and evaporate to a free-flowing powder[6]. Load this powder evenly onto the top of the column.
-
Gradient Elution: Begin elution with 10% EtOAc in Hexanes (containing 1% TEA) and gradually increase the EtOAc concentration. The TEA ensures the amine group does not streak[1].
-
Fraction Collection & Concentration: Collect fractions in tubes pre-flushed with Argon. Pool the product-containing fractions and evaporate under reduced pressure at a low bath temperature (<35°C) to minimize thermal oxidation.
Protocol B: Purification via Amine-Functionalized Silica (KP-NH)
This method is preferred for sensitive amines as it avoids the use of liquid modifiers and simplifies post-column processing.
-
Equilibration: Equilibrate an amine-functionalized silica cartridge with 100% Hexanes. No TEA is required, as the surface is already chemically modified to be basic, preventing secondary interactions[3].
-
Loading: Liquid load the sample if soluble in a minimum amount of DCM, or dry load using amine-functionalized silica.
-
Elution: Run a gradient of EtOAc in Hexanes. Because the stationary phase is less polar than bare silica, the compound will elute earlier and with a significantly sharper peak profile[4].
Troubleshooting & FAQs
Q: My product is streaking across the entire column, and I am losing yield. I am using a highly polar DCM/MeOH gradient. What is wrong? A: You are experiencing severe secondary interactions. Bare silica gel is acidic, and your aniline group is basic. When you use DCM/MeOH without a basic modifier, the amine group undergoes an acid-base interaction with the silica silanols, causing it to stick and streak[3]. Solution: Switch to an EtOAc/Hexanes gradient and add 1% Triethylamine (TEA) to your mobile phase to act as a silanol suppressor[2]. Alternatively, switch to an amine-functionalized silica column[4].
Q: The purified fractions look great on TLC, but after removing the solvent on the rotary evaporator, the white/yellow solid turns dark brown. How do I prevent this? A: This is a classic sign of oxidative degradation. Both the aniline and phenol groups are highly susceptible to oxidation, forming quinone-imine type structures, especially when concentrated in the presence of trace oxygen and light. Solution: Sparge your collection tubes with Argon or Nitrogen before use. When evaporating, break the vacuum with an inert gas rather than ambient air. Store the final purified solid in an amber vial under an argon atmosphere at -20°C.
Q: The compound will not dissolve in my starting mobile phase (10% EtOAc/Hexanes) for loading. If I use DCM to load, it ruins the separation. What is the best approach? A: The rigid ethynyl linker significantly reduces the solubility of the molecule in non-polar solvents. Loading with a strong solvent like DCM causes the sample to travel down the column before the gradient begins, ruining resolution. Solution: Utilize the dry-loading technique. Dissolve your crude material in a solvent it is soluble in (like THF or Acetone), mix it with a small amount of Celite or deactivated silica, and evaporate it to a dry powder[6]. Pour this powder onto the top of your column. This allows the compound to elute strictly based on the mobile phase gradient.
Q: Can I use Reverse-Phase (C18) chromatography for this compound? A: Yes, reverse-phase is excellent for this compound as it completely avoids the acidic silica surface. However, you must meticulously control the pH. If you run at a neutral pH, the amine may still interact with residual un-endcapped silanols on the C18 matrix, causing tailing[5]. Solution: Use a mobile phase modified with a competing amine (like 0.1% TEA) or operate at a low pH (using 0.1% TFA) to fully protonate the amine, ensuring a sharp elution profile[1].
References
1.[6] Tips for Flash Column Chromatography - Department of Chemistry: University of Rochester. URL: 2.[5] Technical Support Center: Purification of Bulky Amines by Chromatography - Benchchem. URL: 3.[1] Tip on Peak Tailing of Basic Analytes - Phenomenex. URL: 4.[3] How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. URL: 5.[2] Triethylamine as a Mobile Phase Additive: What Does It Do? - Welch Materials. URL: 6.[4] Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. - Teledyne ISCO. URL:
Sources
Scaling up the synthesis of "4-((4-Aminophenyl)ethynyl)phenol" for industrial applications
Reference ID: TS-APEP-2024-SC Department: Process Chemistry & Scale-Up Support Subject: Optimization, Troubleshooting, and Purification of APEP Monomers
Executive Summary & Process Overview
The Molecule: 4-((4-Aminophenyl)ethynyl)phenol (APEP) is a critical "push-pull" monomer used in high-performance polyimides and liquid crystalline thermosets. Its structural rigidity and terminal functional groups (-NH₂, -OH) make it valuable but chemically sensitive during scale-up.
The Challenge: While the Sonogashira coupling is the standard synthetic route, scaling this reaction introduces three primary failure modes:
-
Catalyst Poisoning: The free amine and phenol moieties can coordinate to Palladium (Pd), arresting the catalytic cycle.
-
Glaser Homocoupling: Oxidative dimerization of the alkyne precursor competes with the desired cross-coupling.
-
Metal Contamination: Achieving electronic-grade purity (<10 ppm Pd/Cu) is difficult due to the complexation ability of the product.
This guide provides an autonomous troubleshooting framework based on industrial "Golden Batch" parameters.
Module A: Reaction Optimization & Troubleshooting
Core Protocol: Sonogashira Cross-Coupling Standard Setup: 4-Iodoaniline + 4-Ethynylphenol (or protected equivalents) Catalyst System: Pd(PPh₃)₂Cl₂ / CuI / Et₃N / Solvent (DMF or DMAc)
Diagram 1: The Catalytic Workflow & Failure Points
Caption: Figure 1: Catalytic cycle of APEP synthesis highlighting critical failure nodes (Glaser coupling and heteroatom poisoning).
Troubleshooting Guide
Q1: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. What is happening?
Diagnosis: Catalyst Deactivation (The "Black Metal" Effect). In systems with free amines (-NH₂) and phenols (-OH), the Pd species can form stable, inactive "Pd-black" aggregates or coordinate irreversibly to the substrate rather than the ligand.
Corrective Action:
-
Switch Ligands: Move from PPh₃ to bulky, electron-rich phosphines like XPhos or P(t-Bu)₃ . These bind Pd more tightly, preventing coordination by the substrate amine.
-
Protect the Phenol: If possible, use 4-acetoxyphenylacetylene instead of free 4-ethynylphenol. The acetate group prevents phenoxide formation (which kills the catalyst) and can be hydrolyzed quantitatively in situ during workup with mild base.
-
Degassing: Ensure strict exclusion of oxygen. Oxygen accelerates phosphine oxidation, leaving "naked" Pd vulnerable to aggregation.
Q2: The product yield is low, and I see a major impurity with double the molecular weight. What is it?
Diagnosis: Glaser Homocoupling. The presence of trace oxygen causes the copper co-catalyst to oxidize the alkyne (4-ethynylphenol) into a diyne dimer (HO-Ph-C≡C-C≡C-Ph-OH), consuming your starting material.
Corrective Action:
-
Sparging is Insufficient: For scale-up (>100g), simple N₂ sparging is often ineffective. Use Freeze-Pump-Thaw cycles or vigorous subsurface sparging with argon for at least 1 hour per liter of solvent.
-
Slow Addition: Add the alkyne solution slowly (via syringe pump) to the aryl halide/catalyst mixture. This keeps the concentration of free alkyne low relative to the Pd-complex, statistically favoring cross-coupling over homocoupling.
-
Reduce Copper: Lower CuI loading to 0.5 mol% or switch to a Copper-Free Sonogashira protocol (using Pd(OAc)₂/DABCO or Pd/C), though this often requires higher temperatures (80°C+).
Module B: Workup & Purification (Metal Removal)
Core Requirement: Electronic Grade Purity (<10 ppm Metals)
Q3: My product is a greenish/grey solid. Recrystallization isn't removing the color. How do I fix this?
Diagnosis: Residual Copper/Palladium Complexes. APEP is a chelating agent itself. It binds Cu and Pd residues tenaciously. Green usually indicates Cu(II); Grey/Black indicates colloidal Pd.
Corrective Action: Standard silica chromatography is impractical at industrial scales. Use Scavenger Resins or Chelating Washes .
Table 1: Metal Removal Protocols for APEP
| Method | Agent | Procedure | Pros/Cons |
| Chelating Wash | EDTA / Na₂S | Wash organic phase with 10% aq. Na₂EDTA or dilute Na₂S. | Pro: Cheap. Con: Hard to separate emulsions; APEP is poorly soluble in non-polar solvents. |
| Solid Scavenger | SiliaMetS® Thiol (or equivalent) | Slurry crude product in THF/MeOH with resin (10 wt% of crude) at 50°C for 4h. Filter. | Pro: Highly efficient (>99% removal); no emulsion. Con: Cost. |
| Crystallization | Activated Carbon | Dissolve in hot DMF/Ethanol. Treat with charcoal (SX Ultra). Hot filter. | Pro: Standard. Con: Yield loss; often misses trace Pd nanoparticles. |
Q4: The product is not precipitating from the reaction mixture as expected.
Diagnosis: Solvation Effects. APEP is highly soluble in polar aprotic solvents (DMF, DMSO, NMP) used for the reaction due to its H-bonding capability.
Corrective Action:
-
The "Crash" Method: Pour the reaction mixture slowly into a 10x volume of cold water (buffered to pH 6-7). The product should precipitate as a solid.
-
pH Control: Ensure the pH is near neutral. At high pH (residual amine base), the phenol is deprotonated (phenoxide), making it water-soluble. At very low pH, the aniline is protonated (ammonium), also making it soluble. Target pH 6.5 - 7.5 for maximum precipitation.
Module C: Safety & Handling (Scale-Up Hazards)
Diagram 2: Process Safety Logic Tree
Caption: Figure 2: Safety decision tree for scaling alkyne chemistry. Thermal analysis (DSC) is mandatory before exceeding 50g scale.
Q5: Are there specific thermal hazards with APEP synthesis?
Answer: Yes.
-
Alkyne Instability: Terminal alkynes and the resulting tolan product can undergo exothermic polymerization if heated excessively.
-
Rule of Thumb: Never heat the reaction mass above 100°C unless DSC data confirms stability.
-
Standard: Maintain reaction temperature between 60°C - 80°C.
-
-
Diazonium Risks (If using alternate routes): If you are synthesizing the iodide precursor via diazonium salts, do not isolate dry diazonium salts . They are explosive.
-
Solvent Choice: Avoid using DMAc (Dimethylacetamide) with strong bases at high temperatures (>120°C) as it can decompose violently ("thermal runaway").
References & Authoritative Grounding
-
Sonogashira Coupling Mechanism & Catalysis:
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
-
-
Metal Removal Strategies (Industrial):
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889-900.
-
-
Safety of Alkyne Scale-Up:
-
Sperry, J. B., et al. (2019). Scale-up Reactions: Safety Hazards and Control. Division of Research Safety, University of Illinois.
-
-
Copper-Free Variants (Avoiding Glaser Coupling):
-
Liang, Y., et al. (2011). Copper-free Sonogashira coupling reaction with Pd/C as a heterogeneous catalyst. The Journal of Organic Chemistry.
-
Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a formal Process Safety Assessment (PSA) and Differential Scanning Calorimetry (DSC) analysis of the reaction mixture.
Validation & Comparative
A Senior Application Scientist's Guide to FT-IR Spectroscopy for Functional Group Identification in "4-((4-Aminophenyl)ethynyl)phenol"
This guide provides an in-depth analysis of Fourier-Transform Infrared (FT-IR) spectroscopy as a primary tool for the structural elucidation of complex organic molecules, using "4-((4-Aminophenyl)ethynyl)phenol" as a case study. We will explore the theoretical basis for spectral interpretation, present a robust experimental protocol, and compare the utility of FT-IR with alternative analytical techniques like Nuclear Magnetic Resonance (NMR) and Raman Spectroscopy.
The Principle of FT-IR in Molecular Characterization
FT-IR spectroscopy is a powerful, non-destructive analytical technique that identifies chemical compounds and elucidates molecular structures by measuring the absorption of infrared radiation.[1][2] When a molecule is exposed to infrared light, its covalent bonds vibrate at specific frequencies corresponding to stretching, bending, or twisting motions.[3] The frequencies of light that are absorbed create a unique spectral fingerprint for the molecule, allowing for the identification of its constituent functional groups.[4][5]
The molecule of interest, 4-((4-Aminophenyl)ethynyl)phenol , presents a rich collection of functional groups, making it an excellent subject for FT-IR analysis. A systematic examination of its structure reveals four key vibrational regions we can expect to identify.
Molecular Structure and Key Functional Groups
To effectively interpret the FT-IR spectrum, we must first deconstruct the molecule into its primary functional components.
Caption: Structure of 4-((4-Aminophenyl)ethynyl)phenol with key functional groups.
Predicting the FT-IR Spectrum: A Functional Group Analysis
Based on established correlation tables, we can anticipate the characteristic absorption bands for each functional group within the molecule. This predictive exercise is fundamental to accurate spectral interpretation.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity & Characteristics |
| Phenolic Hydroxyl | O-H stretch | 3500–3200 | Strong, Broad (due to H-bonding)[6][7][8] |
| C-O stretch | 1250–1140 | Strong | |
| Primary Aromatic Amine | N-H stretch (asymmetric & symmetric) | 3500–3300 | Medium, Two sharp peaks[9][10] |
| N-H bend (scissoring) | 1650–1580 | Medium[10] | |
| C-N stretch | 1335–1250 | Strong (for aromatic amines)[10] | |
| Internal Alkyne | -C≡C- stretch | 2260–2100 | Weak to Medium (often weak for symmetrical internal alkynes)[11][12][13] |
| Aromatic Rings | Aromatic C-H stretch | 3100–3000 | Weak to Medium[14][15][16] |
| (Para-disubstituted) | C=C ring stretch | 1600–1585 & 1500–1400 | Medium to Strong (multiple bands)[14][15] |
| C-H out-of-plane (OOP) bend | 900–675 | Strong (position is diagnostic of substitution pattern)[14][17] |
Causality Behind Expected Peaks:
-
-OH Broadness: The broad nature of the hydroxyl peak is a direct consequence of intermolecular hydrogen bonding, which creates a continuum of vibrational energy states, smearing the absorption into a wide band.[7][8]
-
Two -NH₂ Peaks: A primary amine (R-NH₂) exhibits two distinct N-H stretching bands because the two N-H bonds can stretch in-phase (symmetric stretch) or out-of-phase (asymmetric stretch), each requiring a slightly different amount of energy.[9][10]
-
Weak Alkyne Signal: The C≡C stretching vibration in a symmetrically substituted (or nearly symmetrical) internal alkyne causes a very small change in the bond dipole moment during vibration. Since IR absorption intensity is proportional to this change, the resulting peak is often weak and can sometimes be difficult to detect.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To validate our predictions, a high-quality spectrum must be obtained. The Potassium Bromide (KBr) pellet method is a classic and reliable technique for analyzing solid samples.
Workflow: KBr Pellet Transmission Method
Caption: Workflow for FT-IR analysis using the KBr pellet transmission method.
Step-by-Step Methodology
-
Materials: 4-((4-Aminophenyl)ethynyl)phenol (1-2 mg), FT-IR grade Potassium Bromide (KBr, ~100-200 mg), agate mortar and pestle, hydraulic press with pellet die, FT-IR spectrometer.
-
Preparation:
-
Gently dry the KBr powder in an oven to remove any absorbed moisture, which would otherwise show a broad O-H signal and potentially damage the pellet.[18]
-
Place 1-2 mg of the solid sample into the agate mortar. Add ~100-200 mg of the dried KBr.
-
Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[19] Proper grinding is critical to reduce light scattering and produce a clear pellet.[18]
-
-
Pellet Formation:
-
Transfer the powder mixture into the pellet die assembly.
-
Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
-
Data Acquisition:
-
Background Scan: First, run a background spectrum with either an empty sample holder or a blank KBr pellet.[18] This is a self-validating step that accounts for atmospheric CO₂ and water vapor, as well as any intrinsic signals from the KBr itself.
-
Sample Scan: Place the sample pellet into the spectrometer's sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting interferogram is subjected to a Fourier Transform by the instrument's software to generate the final spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).
Comparative Analysis: FT-IR vs. Alternative Spectroscopic Techniques
While FT-IR is excellent for rapid functional group identification, a comprehensive structural confirmation often requires complementary techniques.
| Technique | Principle | Advantages for this Molecule | Disadvantages for this Molecule |
| FT-IR Spectroscopy | Measures absorption of IR radiation, exciting molecular vibrations.[4] | - Fast and non-destructive.- Excellent for identifying polar functional groups (-OH, -NH₂).- Provides a unique "fingerprint" for the overall molecule.[4][20] | - The key -C≡C- stretch may be very weak or absent.- Provides limited information on the connectivity of atoms. |
| NMR Spectroscopy(¹H and ¹³C) | Measures the absorption of radio waves by atomic nuclei in a strong magnetic field. | - Provides definitive information on the carbon-hydrogen framework and atom connectivity.- Aromatic protons (6.5-8.0 ppm) and carbons (110-140 δ) are clearly identifiable.[21][22]- Can confirm the para-substitution pattern through splitting patterns.[23] | - Requires larger sample quantities.- More complex data interpretation.- Less sensitive to functional groups without protons (e.g., internal alkyne). |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light (e.g., a laser). | - Highly sensitive to non-polar, symmetric bonds. The -C≡C- stretch gives a strong, sharp signal around 2100-2200 cm⁻¹.[24][25]- The signal appears in a spectrally "silent" region of biological molecules, making it useful for in-vivo studies.[26][27]- Water is a weak Raman scatterer, simplifying analysis in aqueous solutions. | - Less sensitive to polar bonds like -OH and -NH₂.- Fluorescence from the sample or impurities can sometimes overwhelm the Raman signal. |
Synergistic Power: The weaknesses of FT-IR are the strengths of its counterparts. For 4-((4-Aminophenyl)ethynyl)phenol, FT-IR would rapidly confirm the presence of the amine and phenol groups. The potentially weak alkyne signal in the IR spectrum would be unambiguously confirmed by a strong peak in the Raman spectrum. Finally, NMR would piece the puzzle together, confirming the connectivity of the aromatic rings and the precise chemical environment of each proton and carbon atom.
Conclusion
FT-IR spectroscopy stands as an indispensable first-line analytical tool for researchers in drug development and materials science. Its ability to provide a rapid and reliable "chemical fingerprint" allows for the swift confirmation of key functional groups, as demonstrated with 4-((4-Aminophenyl)ethynyl)phenol. By predicting the absorption bands for the hydroxyl, amine, alkyne, and aromatic moieties, and understanding the causal relationships behind their spectral appearance, a scientist can interpret the resulting spectrum with high confidence. However, for unequivocal structural elucidation, a multi-technique approach is superior. The strategic integration of FT-IR with the complementary strengths of Raman and NMR spectroscopy provides a self-validating system, ensuring the highest degree of scientific integrity and trustworthiness in molecular characterization.
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A Researcher's Guide to the Comparative Analysis of Fluorescence Quantum Yield in 4-((4-Aminophenyl)ethynyl)phenol Derivatives
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Methodologies and Practical Considerations for Measuring Fluorescence Quantum Yield in Novel Phenylethynyl Derivatives.
In the pursuit of novel molecular probes and therapeutic agents, the precise characterization of their photophysical properties is paramount. For researchers working with "4-((4-Aminophenyl)ethynyl)phenol" derivatives, a key performance parameter is the fluorescence quantum yield (Φf). This value, representing the efficiency of converting absorbed light into emitted fluorescence, directly impacts the sensitivity and efficacy of these molecules in various applications, from bio-imaging to targeted drug delivery.[1][2] This guide provides a detailed comparison of methodologies for measuring fluorescence quantum yield, with a focus on practical implementation and data interpretation for this specific class of compounds.
Understanding Fluorescence Quantum Yield: A Measure of Efficiency
The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[3] It is a value ranging from 0 to 1, where a higher value indicates a more efficient fluorescent compound.[3] Several factors can influence the quantum yield of a molecule, including its chemical structure, the solvent environment, temperature, and the presence of quenching agents.[3][4] For "4-((4-Aminophenyl)ethynyl)phenol" derivatives, the nature of substituents on the phenyl rings and the rigidity of the ethynyl linker can significantly alter the electronic properties and, consequently, the fluorescence quantum yield.[5]
Methodologies for Quantum Yield Measurement: A Comparative Overview
There are two primary methods for determining the fluorescence quantum yield: the absolute method and the relative method.[6]
1. The Absolute Method: A Direct Measurement
The absolute method directly measures the quantum yield by quantifying the total number of emitted photons using an integrating sphere.[6] This technique captures fluorescence emitted in all directions and compares it to the amount of light absorbed by the sample.
-
Advantages:
-
Provides a direct and fundamental measurement of quantum yield.
-
Does not require a reference standard, eliminating a potential source of error.[7]
-
-
Disadvantages:
2. The Relative Method: A Practical Approach
The relative method, also known as the comparative method, is the more commonly employed technique for determining fluorescence quantum yield.[8] This approach involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.[9] The quantum yield of the unknown sample (Φx) is calculated using the following equation:
Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx2 / nst2)[9]
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.
-
Advantages:
-
Utilizes standard laboratory equipment, such as a UV-Vis spectrophotometer and a spectrofluorometer.
-
The procedure is relatively straightforward and widely documented.
-
-
Disadvantages:
Experimental Workflow for Relative Quantum Yield Measurement
The following diagram outlines the key steps involved in the relative quantum yield measurement of "4-((4-Aminophenyl)ethynyl)phenol" derivatives.
Figure 1: A step-by-step workflow for the relative fluorescence quantum yield measurement.
Detailed Experimental Protocol: Relative Quantum Yield Measurement
This protocol provides a step-by-step guide for the reliable measurement of fluorescence quantum yield in "4-((4-Aminophenyl)ethynyl)phenol" derivatives using the relative method.
Materials:
-
"4-((4-Aminophenyl)ethynyl)phenol" derivative of interest
-
A suitable fluorescence standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)[8]
-
Spectroscopic grade solvents (e.g., ethanol, cyclohexane, DMSO)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Spectrofluorometer with corrected emission spectra capabilities[10]
Procedure:
-
Selection of a Suitable Standard: Choose a fluorescence standard with a known and reliable quantum yield that absorbs and emits in a similar spectral region to the "4-((4-Aminophenyl)ethynyl)phenol" derivative.[8] The choice of solvent is also critical, as quantum yield can be solvent-dependent.[3]
-
Preparation of Stock Solutions: Prepare stock solutions of both the sample and the standard in the chosen spectroscopic grade solvent.
-
Preparation of Dilute Solutions: Prepare a series of dilute solutions for both the sample and the standard from their respective stock solutions. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.[9]
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.
-
Determine the absorbance value at the chosen excitation wavelength for each solution. This wavelength should ideally be at or near the absorption maximum of the compounds.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectra for all prepared solutions.
-
Crucially, the excitation wavelength and all instrument parameters (e.g., excitation and emission slit widths, detector voltage) must be kept identical for both the sample and the standard measurements. [8]
-
Record the emission spectrum over a range that encompasses the entire fluorescence band of the compound.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution. Many instrument software packages have built-in functions for this.
-
For each compound (sample and standard), plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The resulting plot should be linear, and the gradient of this line should be determined.
-
Calculate the quantum yield of the "4-((4-Aminophenyl)ethynyl)phenol" derivative using the equation provided earlier, substituting the gradients of the plots for the integrated intensities.[9][11]
-
Comparative Data of Hypothetical 4-((4-Aminophenyl)ethynyl)phenol Derivatives
The following table presents hypothetical quantum yield data for a series of "4-((4-Aminophenyl)ethynyl)phenol" derivatives with varying substituents, compared to a common fluorescence standard. This illustrates how structural modifications can influence the fluorescence efficiency.
| Compound | Substituent (R) | Solvent | Excitation λ (nm) | Emission λ (nm) | Absorbance at Excitation λ | Integrated Fluorescence Intensity (a.u.) | Calculated Quantum Yield (Φf) |
| Standard | Quinine Sulfate | 0.1 M H₂SO₄ | 350 | 450 | 0.050 | 1,250,000 | 0.54 (literature value) |
| Derivative 1 | -H | Ethanol | 350 | 430 | 0.048 | 980,000 | 0.45 |
| Derivative 2 | -NO₂ | Ethanol | 350 | 480 | 0.052 | 350,000 | 0.15 |
| Derivative 3 | -N(CH₃)₂ | Ethanol | 350 | 445 | 0.049 | 1,500,000 | 0.68 |
Analysis of Hypothetical Data:
The data in the table demonstrates the significant impact of substituents on the quantum yield. The parent compound (Derivative 1) exhibits a respectable quantum yield. The introduction of an electron-withdrawing nitro group (-NO₂) in Derivative 2 leads to a substantial decrease in quantum yield, a phenomenon often attributed to increased non-radiative decay pathways.[5] Conversely, the presence of a strong electron-donating dimethylamino group (-N(CH₃)₂) in Derivative 3 results in a significantly enhanced quantum yield, suggesting that intramolecular charge transfer (ICT) character can favor radiative decay in this class of molecules.[5]
Conclusion and Best Practices
Accurate measurement of the fluorescence quantum yield is essential for the rational design and application of "4-((4-Aminophenyl)ethynyl)phenol" derivatives. While the absolute method provides a direct measurement, the relative method offers a more accessible and practical approach for most research laboratories. By carefully selecting a suitable standard, maintaining consistent experimental conditions, and ensuring absorbance values are within the linear range, researchers can obtain reliable and reproducible quantum yield data. This information is critical for comparing the performance of different derivatives, understanding structure-property relationships, and ultimately selecting the most promising candidates for further development in imaging, sensing, and therapeutic applications.
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The influence of phenylethynyl linkers on the photo-physical properties of metal-free porphyrins - World Scientific Publishing. Available at: [Link]
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Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. PubMed, 8(8), 1593-1607. Available at: [Link]
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Relative Quantum Yield Measurement of a Sample in Solution - Shimadzu. Available at: [Link]
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Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Available at: [Link]
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Phenylethynylanthracene based push–pull molecular systems: tuning the photophysics through para-substituents on the phenyl - RSC Publishing. Available at: [Link]
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-
Photophysical Properties of Phenylethynylanthracene Based Push-pull Molecules | Indian Institute of Technology Madras. Available at: [Link]
-
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-
Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification | Analytical Chemistry - ACS Publications. (2023, March 15). Available at: [Link]
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-
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-
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-
DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE | LabRulez LCMS. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
